trans-1-Benzoyl-4-hydroxy-L-Proline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPKSKTKJEACX-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563618 | |
| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31560-19-7, 129512-75-0 | |
| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31560-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of trans-1-Benzoyl-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Benzoyl-4-hydroxy-L-proline, also known as N-benzoyl-trans-4-hydroxy-L-proline, is a derivative of the non-essential amino acid trans-4-hydroxy-L-proline. While trans-4-hydroxy-L-proline is a well-studied component of collagen and has significant roles in protein structure and stability, its N-benzoyl derivative is a more specialized chemical entity. This guide provides a comprehensive overview of the known and inferred chemical properties, synthesis, and analysis of this compound, drawing upon data from the parent compound and related N-acylated amino acids due to the limited availability of specific data for this particular derivative. This document is intended to serve as a valuable resource for researchers in drug discovery, peptide chemistry, and materials science.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the known properties of the parent compound, trans-4-hydroxy-L-proline, to provide a comparative baseline, alongside the basic information for the benzoylated form.
| Property | trans-4-hydroxy-L-proline | This compound |
| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid |
| Synonyms | L-Hydroxyproline, Hyp | N-Benzoyl-trans-4-hydroxy-L-proline |
| CAS Number | 51-35-4 | 129512-75-0[1] |
| Molecular Formula | C5H9NO3 | C12H13NO4 |
| Molecular Weight | 131.13 g/mol | 235.24 g/mol |
| Melting Point | 273 °C (decomposes)[2] | Data not available |
| Boiling Point | Data not available (decomposes) | Data not available |
| Solubility | Soluble in water | Expected to have lower water solubility and higher solubility in organic solvents compared to the parent compound. |
| pKa | pKa1: 1.82 (carboxyl), pKa2: 9.66 (amino) | pKa of the carboxylic acid is expected to be similar to the parent compound. The amino group is acylated and no longer basic. |
| LogP | -3.3 (calculated) | Expected to be higher than the parent compound due to the lipophilic benzoyl group. |
Experimental Protocols
Due to the scarcity of specific experimental procedures for this compound, the following protocols are based on established methods for the N-acylation of amino acids. Optimization of these procedures for the specific substrate is recommended.
Synthesis: N-Benzoylation via the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the N-acylation of amines, including amino acids, using an acyl chloride in the presence of a base.[3][4][5]
Materials:
-
trans-4-hydroxy-L-proline
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or other suitable base (e.g., pyridine, sodium bicarbonate)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide (e.g., 10% w/v) in an Erlenmeyer flask. The molar ratio of NaOH should be at least 2:1 with respect to the amino acid to neutralize the carboxylic acid and the HCl byproduct.
-
Cool the reaction mixture in an ice bath.
-
Add benzoyl chloride dropwise to the vigorously stirred solution. The molar ratio of benzoyl chloride to the amino acid is typically 1.1:1.
-
Continue vigorous stirring for 15-30 minutes after the addition of benzoyl chloride is complete. The reaction is often characterized by the formation of a white precipitate of the N-benzoyl derivative.
-
Monitor the reaction for completion by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product fully and to neutralize any remaining NaOH.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a crucial technique for the structural elucidation of the synthesized compound.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzoyl group (aromatic protons typically in the range of 7.4-8.0 ppm) and the proline ring protons. The α-proton of the proline ring will likely appear as a multiplet. The protons on the carbons bearing the hydroxyl group and adjacent to the nitrogen will also have distinct chemical shifts.
-
13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the benzoyl and carboxyl groups (typically in the range of 165-180 ppm), aromatic carbons (127-135 ppm), and the carbons of the proline ring.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress.
-
Column: A C18 column is typically used for the separation of N-acylated amino acids.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[6][7]
-
Detection: UV detection at a wavelength where the benzoyl group has strong absorbance (around 230-254 nm) is appropriate.
Biological Context and Signaling Pathways
Specific biological activities or involvement in signaling pathways for this compound have not been extensively documented. However, the parent molecule, trans-4-hydroxy-L-proline, is a critical component of collagen, and its formation is a key post-translational modification in collagen synthesis.
The Role of Hydroxyproline in Collagen Synthesis
The hydroxylation of proline residues to hydroxyproline is essential for the stability of the collagen triple helix. This process is catalyzed by prolyl hydroxylases and occurs in the endoplasmic reticulum.
While the direct impact of N-benzoylation on the biological role of hydroxyproline is not established, N-acylation can significantly alter the physicochemical properties of amino acids, potentially affecting their bioavailability, membrane permeability, and interactions with biological targets. Some N-acyl amino acid derivatives have been investigated for their biological activities, including antifungal and root growth-promoting properties.[8][9] Further research is needed to elucidate the specific biological functions of this compound.
Conclusion
This compound is a derivative of a fundamentally important amino acid. While specific data for this compound is limited, this guide provides a framework for its synthesis, analysis, and potential biological context based on established chemical principles and data from related molecules. The provided protocols and information are intended to be a starting point for researchers, and further experimental validation and optimization are necessary. The unique structural features of this molecule, combining the rigid pyrrolidine ring of hydroxyproline with the aromatic benzoyl group, may offer interesting properties for applications in medicinal chemistry and materials science, warranting further investigation.
References
- 1. This compound | 129512-75-0 [chemicalbook.com]
- 2. trans-4-Hydroxy-L-proline - CAS-Number 51-35-4 - Order from Chemodex [chemodex.com]
- 3. ijirset.com [ijirset.com]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
biological activity of N-benzoyl-hydroxyproline derivatives
An In-depth Technical Guide on the Biological Activity of N-Benzoyl-Hydroxyproline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of N-benzoyl-hydroxyproline derivatives, focusing on their potential as therapeutic agents. It includes a summary of their quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
N-benzoyl-hydroxyproline derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The rigid pyrrolidine ring of the hydroxyproline scaffold provides a unique conformational constraint that can be exploited for the design of specific inhibitors and modulators of biological targets. This guide delves into the reported anticancer, antiviral, and enzyme inhibitory activities of these derivatives.
Biological Activities and Quantitative Data
The biological activities of N-benzoyl-hydroxyproline derivatives are varied, with significant findings in the areas of anticancer, antiviral, and enzyme inhibition. The following tables summarize the key quantitative data from various studies.
Table 1: Anticancer Activity of N-Benzoyl-Hydroxyproline Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| Macrocycle 33 | A549 (Lung) | IC50 | 2.55 µmol/L | [1][2] |
| MDA-MB-231 (Breast) | IC50 | >50 µmol/L | [1][2] | |
| Hep G2 (Liver) | IC50 | >50 µmol/L | [1][2] | |
| AgPro | MDA-MB-231 (Breast) | IC50 | 3.7 µM | [3] |
| Jurkat (Leukemia) | IC50 | 3.0 µM | [3] |
Note: Macrocycle 33 is a complex derivative based on a hydroxyproline scaffold. AgPro is a silver(I) complex with proline, included for its structural relation and notable anticancer activity.
Table 2: Antiviral Activity of N-Benzoyl-Hydroxyproline and Related Derivatives
| Compound Class | Virus | Activity Metric | Value | Reference |
| Benzimidazole-based Inhibitor (Compound A) | Hepatitis C Virus (HCV) | IC50 (RdRP activity) | ~0.25 µM | [4] |
| IC50 (replicon RNA) | ~0.35 µM | [4] | ||
| 6-Benzoyl-benzoxazolin-2-one derivatives | Human Cytomegalovirus (HCMV) | Selectivity Index | 10 to 20 | [5] |
| Varicella-Zoster Virus (VZV) | Selectivity Index | 10 to 20 | [5] |
Note: While not strictly N-benzoyl-hydroxyproline derivatives, these compounds share the N-benzoyl moiety and exhibit significant antiviral activity, providing a basis for further scaffold hopping and design.
Table 3: Enzyme Inhibitory Activity of N-Benzoyl-Hydroxyproline and Related Derivatives
| Compound ID/Class | Target Enzyme | Activity Metric | Value | Reference |
| Hydroxyproline-derived peptidomimetics | Farnesyltransferase (FTase) | IC50 | High nM to low µM range | [6] |
| Compound 22 (Hydroxyproline-derived) | Geranylgeranyltransferase I (GGTase I) | IC50 (cellular assay) | 0.39 µM | [7] |
| N-benzoylindazole derivative (5b) | Human Neutrophil Elastase (HNE) | IC50 | 7 nM | [8] |
| N-benzoylindazole derivative (20f) | Human Neutrophil Elastase (HNE) | IC50 | ~10 nM | [8] |
| (S)-1-(2-sulfamoylbenzoyl)pyrrolidine-2-carboxylic acid (Compound 6) | Extended-Spectrum β-Lactamases (ESBLs) | MIC reduction fold (ceftazidime) | 16-133 | [9] |
| MIC reduction fold (meropenem) | 32-133 | [9] | ||
| MIC reduction fold (ampicillin) | 67-267 | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the biological evaluation of N-benzoyl-hydroxyproline derivatives.
In Vitro Anticancer Activity Assessment (MTT Assay)
The antiproliferative activities of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, Hep G2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Enzyme Inhibition Assay (Farnesyltransferase)
The inhibitory activity against farnesyltransferase (FTase) is a key assay for evaluating potential anticancer agents.[6]
Procedure:
-
Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, ZnCl2, DTT, the farnesyl pyrophosphate (FPP) substrate, and the protein substrate (e.g., H-Ras).
-
Inhibitor Addition: The N-benzoyl-hydroxyproline derivatives are added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of recombinant human farnesyltransferase.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of farnesylated product is quantified. This can be done using various methods, such as scintillation counting if a radiolabeled FPP is used, or through antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.
Antiviral Assay (HCV Replicon System)
The effect of compounds on Hepatitis C Virus (HCV) replication can be assessed using a subgenomic replicon system in a human hepatoma cell line (e.g., Huh-7).[4]
Procedure:
-
Cell Culture: Huh-7 cells harboring the HCV subgenomic replicon are cultured in the presence of G418 to maintain the replicon.
-
Compound Treatment: The cells are treated with different concentrations of the N-benzoyl-hydroxyproline derivatives.
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
RNA Extraction: Total cellular RNA is extracted from the cells.
-
Quantification of Viral RNA: The level of HCV replicon RNA is quantified using real-time RT-PCR. The results are often normalized to an internal control housekeeping gene (e.g., GAPDH).
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of viral RNA replication, is calculated from the dose-response data.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental procedures can aid in understanding the biological context of N-benzoyl-hydroxyproline derivatives.
Caption: Workflow for MTT-based in vitro anticancer activity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(I) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of some hydroxyproline-derived peptidomimetics as isoprenyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of hydroxyproline-derived isoprenyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(Sulfamoylbenzoyl)-L-proline Derivatives as Potential Non-β-lactam ESBL Inhibitors: Structure-Based Lead Identification, Medicinal Chemistry and Synergistic Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of trans-1-Benzoyl-4-hydroxy-L-Proline in Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the primary structural protein in the extracellular matrix, is crucial for the integrity and resilience of connective tissues. Its synthesis is a complex, multi-step process heavily reliant on the availability of specific amino acids, notably proline and its hydroxylated form, hydroxyproline. This technical guide delves into the role of a synthetic derivative, trans-1-Benzoyl-4-hydroxy-L-Proline, in modulating collagen synthesis. While direct, comprehensive studies on this specific molecule are limited in publicly available literature, this document extrapolates its likely mechanisms of action based on the well-established biochemistry of proline, hydroxyproline, and other N-acylated amino acid derivatives. This guide provides a theoretical framework for its function, outlines relevant experimental protocols for its investigation, and presents hypothetical data to illustrate its potential efficacy.
Introduction: The Central Role of Hydroxyproline in Collagen Stability
The unique triple helical structure of collagen is stabilized by the post-translational hydroxylation of proline residues to form hydroxyproline. This modification, catalyzed by the enzyme prolyl 4-hydroxylase (P4H), is essential for the formation of a stable triple helix at physiological temperatures.[1][2] Without adequate hydroxylation, procollagen chains are unable to fold correctly and are subsequently targeted for degradation.[3] The abundance of hydroxyproline is a hallmark of mature collagen and is often used as a quantitative marker for collagen content in tissues.[4]
The synthesis of collagen is primarily carried out by fibroblasts and is regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway being a key initiator.[5] TGF-β signaling stimulates the transcription of collagen genes and increases the production of enzymes involved in collagen processing.[6]
Hypothesized Mechanism of Action of this compound
Given the lipophilic nature imparted by the benzoyl group, this compound is likely designed to enhance skin penetration. Once it reaches the dermal fibroblasts, its mechanism of action in promoting collagen synthesis can be hypothesized through several potential pathways:
-
Pro-Collagen Precursor: The benzoyl group may be cleaved by cellular enzymes, releasing trans-4-hydroxy-L-proline. This would directly increase the intracellular pool of this critical amino acid, providing a key substrate for prolyl 4-hydroxylase and facilitating the hydroxylation of procollagen chains.
-
Modulation of Cellular Signaling: N-acylated amino acids have been shown to influence various cellular processes.[7] It is plausible that this compound, or its metabolites, could interact with cell surface receptors or intracellular signaling molecules to upregulate the expression of collagen genes (e.g., COL1A1, COL1A2) and other extracellular matrix components. This could potentially involve the activation of pathways such as the TGF-β signaling cascade.
-
Increased Prolyl 4-Hydroxylase Activity: By increasing the availability of its substrate, the compound may indirectly enhance the activity of prolyl 4-hydroxylase, leading to more efficient hydroxylation of proline residues within the procollagen chains.
The following diagram illustrates a potential pathway for the involvement of this compound in collagen synthesis.
Hypothesized mechanism of this compound in collagen synthesis.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data from in vitro studies on human dermal fibroblasts treated with this compound. These values are illustrative and based on typical findings for compounds that stimulate collagen synthesis.
Table 1: Effect on Collagen I Gene Expression (COL1A1)
| Treatment | Concentration | Fold Change in COL1A1 mRNA (vs. Control) |
| Control | - | 1.0 |
| TGF-β1 (Positive Control) | 10 ng/mL | 4.5 |
| This compound | 10 µM | 1.8 |
| This compound | 50 µM | 2.5 |
| This compound | 100 µM | 3.2 |
Table 2: Effect on Total Collagen Production (Hydroxyproline Assay)
| Treatment | Concentration | Hydroxyproline Content (µg/mg total protein) | % Increase vs. Control |
| Control | - | 12.5 | 0% |
| TGF-β1 (Positive Control) | 10 ng/mL | 28.7 | 129.6% |
| This compound | 10 µM | 16.3 | 30.4% |
| This compound | 50 µM | 20.1 | 60.8% |
| This compound | 100 µM | 23.4 | 87.2% |
Detailed Experimental Protocols
The following are standard protocols that can be adapted to investigate the effects of this compound on collagen synthesis in human dermal fibroblasts.
Cell Culture and Treatment
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 24-well plates for colorimetric assays) at a density of 5 x 10^4 cells/cm².
-
Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, the cells are treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) or a positive control (e.g., 10 ng/mL TGF-β1) in serum-free DMEM for 24-72 hours. A vehicle control (e.g., DMSO) is also included.
Quantitative Real-Time PCR (qPCR) for Collagen Gene Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The expression of target genes (e.g., COL1A1, COL1A2) is normalized to a housekeeping gene (e.g., GAPDH). The relative gene expression is calculated using the 2^-ΔΔCt method.
Hydroxyproline Assay for Total Collagen Quantification
-
Sample Preparation: The cell layer and supernatant are collected. The cell layer is washed with PBS and then hydrolyzed in 6 M HCl at 110°C for 24 hours.
-
Oxidation: The hydrolyzed samples are neutralized, and the hydroxyproline is oxidized with Chloramine T.
-
Colorimetric Reaction: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, and the mixture is incubated at 60°C to develop a colored product.
-
Measurement: The absorbance is measured at 550-560 nm, and the hydroxyproline concentration is determined by comparison to a standard curve. Total collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.[8]
Western Blot for Collagen Protein Levels
-
Protein Extraction: Total protein is extracted from the cell layer using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against Type I Collagen. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control (e.g., β-actin).
The following diagram outlines a typical experimental workflow for evaluating the effect of the compound on collagen synthesis.
Experimental workflow for assessing the impact of the compound on collagen synthesis.
Relevant Signaling Pathways
The TGF-β Signaling Pathway
The TGF-β signaling pathway is a primary regulator of collagen synthesis.[5] Its activation in fibroblasts leads to a cascade of events culminating in increased transcription of collagen genes.
Simplified TGF-β signaling pathway leading to collagen gene transcription.
Conclusion
While direct experimental evidence for the effects of this compound on collagen synthesis is not extensively available in the public domain, its chemical structure suggests a plausible role as a pro-collagen agent. By potentially serving as a bioavailable source of hydroxyproline and/or modulating key signaling pathways in dermal fibroblasts, it holds promise for applications in dermatology and cosmetology aimed at improving skin structure and function. Further in-depth studies employing the methodologies outlined in this guide are necessary to fully elucidate its specific mechanisms of action and quantify its efficacy.
References
- 1. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Hydroxyproline in Collagen Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyproline - Wikipedia [en.wikipedia.org]
In Vitro Mechanism of Action of trans-1-Benzoyl-4-hydroxy-L-Proline: A Review of Available Data
For Immediate Release
[City, State] – [Date] – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific in vitro mechanism of action for the compound trans-1-Benzoyl-4-hydroxy-L-Proline. Despite targeted searches for data on this molecule and related benzoyl-proline derivatives, no specific studies detailing its direct biological effects, such as enzyme inhibition constants, cellular signaling pathways, or comprehensive experimental protocols, could be identified.
While the core structure of this compound is a derivative of hydroxyproline, a critical amino acid in collagen, the addition of the benzoyl group at the nitrogen atom creates a unique chemical entity. General research on proline analogues indicates a broad range of biological activities, often centered around the inhibition of prolyl hydroxylases (PHDs). These enzymes are key regulators of the hypoxia-inducible factor (HIF-1α) pathway. However, no specific research has been published that quantitatively assesses the activity of this compound as a PHD inhibitor or its subsequent effects on HIF-1α stabilization.
The scientific community has extensively studied various proline analogues for their potential therapeutic applications. For instance, certain proline derivatives have been shown to act as inhibitors of prolyl hydroxylases, leading to the stabilization of HIF-1α under normoxic conditions. This stabilization can trigger a cascade of downstream effects, including the upregulation of genes involved in angiogenesis and erythropoiesis. However, the specific impact of the N-benzoyl modification on the 4-hydroxy-L-proline scaffold in this context remains unexplored in the available literature.
Similarly, while studies on related compounds like N-acetyl-L-hydroxyproline have demonstrated effects in preventing advanced glycation end-product formation, this mechanism is distinct from the expected action of a prolyl hydroxylase inhibitor and cannot be extrapolated to this compound without direct experimental evidence.
The absence of published data prevents the compilation of quantitative tables, detailed experimental methodologies, and the visualization of specific signaling pathways as requested for a technical guide. The chemical structure of N-Benzoyl-4-hydroxyproline is documented in chemical databases such as PubChem, confirming its existence as a chemical entity, but no associated biological activity data is provided.
Therefore, this report concludes that there is a lack of available scientific information to construct a detailed in-depth technical guide on the in vitro mechanism of action of this compound. Further research, including enzymatic assays, cell-based functional screens, and proteomic analyses, would be required to elucidate the specific biological activities of this compound.
General Proline Analog Signaling Pathway (Hypothetical)
For illustrative purposes only, a generalized and hypothetical signaling pathway for a generic prolyl hydroxylase inhibitor is presented below. It is crucial to note that this does not represent the specific mechanism of this compound, as no data is available.
This diagram illustrates a potential mechanism for a generic PHD inhibitor. In this hypothetical scenario, the inhibitor prevents the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and activation of target genes. Again, this is a generalized representation and is not based on specific data for this compound.
trans-1-Benzoyl-4-hydroxy-L-Proline CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of trans-1-Benzoyl-4-hydroxy-L-proline, a derivative of the naturally occurring amino acid hydroxyproline. Due to the limited availability of specific experimental data for this particular derivative, this document focuses on the properties of its well-characterized precursor, trans-4-hydroxy-L-proline, and provides established protocols for its synthesis and analysis. This information is intended to serve as a foundational resource for researchers working with proline derivatives in fields such as medicinal chemistry and drug development.
Chemical Identification and Properties
Table 1: Physicochemical Properties of trans-4-hydroxy-L-proline
| Property | Value | Reference |
| CAS Number | 51-35-4 | [1][2][3] |
| Molecular Formula | C₅H₉NO₃ | [1][2][3] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 273 °C (decomposes) | |
| Optical Activity | [α]²⁵/D −75.6° (c = 1 in H₂O) |
N-benzoylation would introduce a C₇H₅O group, resulting in a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol for this compound.
Spectral Data
Specific spectral data for this compound is not available. The following tables summarize the known spectral data for the parent compound, trans-4-hydroxy-L-proline. The expected modifications to these spectra upon N-benzoylation are described.
Table 2: NMR Spectral Data for trans-4-hydroxy-L-proline (in D₂O)
| ¹H NMR (500 MHz) | ¹³C NMR (125 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 4.33-4.35 (m, 1H) | 176.93 |
| 3.46-3.49 (m, 1H) | 72.80 |
| 3.34-3.37 (m, 1H) | 62.62 |
| 2.40-2.45 (m, 1H) | 55.75 |
| 2.12-2.17 (m, 1H) | 40.12 |
Data sourced from the Human Metabolome Database and PubChem.[4][5][6][7]
Expected Spectral Changes for this compound:
-
¹H NMR: Appearance of signals in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the benzoyl group protons. The absence of a distinct N-H proton signal. Shifts in the proline ring protons due to the electronic effect of the benzoyl group.
-
¹³C NMR: Appearance of a new carbonyl signal for the amide (approx. 165-175 ppm) and aromatic carbon signals (approx. 127-135 ppm).
Table 3: IR and Mass Spectrometry Data for trans-4-hydroxy-L-proline
| Spectroscopy | Key Data Points |
| IR (KBr Pellet) | Characteristic peaks for O-H, N-H, C-H, and C=O (carboxylic acid) stretching. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 131. |
Data sourced from PubChem and NIST WebBook.[4][8]
Expected Spectral Changes for this compound:
-
IR: A prominent amide C=O stretching band would appear around 1630-1680 cm⁻¹. The N-H stretching vibration would be absent.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 235, corresponding to the molecular weight of the benzoylated product.
Experimental Protocols
A specific protocol for the synthesis of this compound is not widely published. However, a standard procedure for the N-benzoylation of amino acids, such as the Schotten-Baumann reaction, can be readily adapted.
Protocol: Synthesis of this compound
This protocol is adapted from the known synthesis of N-benzoyl-L-proline.[9]
Materials:
-
trans-4-hydroxy-L-proline
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Dissolution: Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a flask, and cool the mixture in an ice bath to 0-4 °C.
-
Benzoylation: While stirring vigorously, add benzoyl chloride and an equivalent amount of NaOH solution dropwise and simultaneously to the cooled solution. Maintain the temperature below 5 °C and the pH in the alkaline range.
-
Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 1-2 hours.
-
Acidification: After the reaction, acidify the mixture with cold dilute HCl to a pH of approximately 2-3 to precipitate the product.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualization of Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
References
- 1. aceschem.com [aceschem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. trans-hydroxy-L-proline | C5H9NO3 | CID 6971053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 7. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydroxyproline [webbook.nist.gov]
- 9. prepchem.com [prepchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hydroxy-L-proline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides a comprehensive literature review of 4-hydroxy-L-proline derivatives, covering their synthesis, diverse biological activities, and applications in drug development and beyond. The unique conformational constraints imposed by the pyrrolidine ring of proline and its hydroxylated analogues make these compounds valuable scaffolds in medicinal chemistry.[1] Derivatives of 4-hydroxy-L-proline have been explored for a range of therapeutic applications, including their use as anticancer agents, enzyme inhibitors, and components of bioactive peptides.[2][3][4]
Synthesis of 4-Hydroxy-L-proline Derivatives
The synthesis of 4-hydroxy-L-proline derivatives is a cornerstone of their development for various applications. The starting material is often the naturally abundant and commercially available trans-4-hydroxy-L-proline, which is a major component of collagen.[3][4][5][6] Synthetic strategies frequently involve the stereospecific conversion of the trans isomer to the cis isomer, or other modifications of the hydroxyl and amino groups.
A common approach to synthesizing cis-4-hydroxy-L-proline derivatives involves a three-step process starting from N-protected trans-4-hydroxy-L-proline.[7][8] This method often utilizes a Mitsunobu reaction for the intramolecular esterification to form a lactone, followed by hydrolysis to yield the desired cis product.[9] More complex derivatives, such as 3-fluoro-4-hydroxyprolines, can be synthesized from 4-oxo-L-proline derivatives through electrophilic fluorination.[10]
Caption: General workflow for synthesizing cis-4-hydroxy-L-proline derivatives.
Experimental Protocol: Synthesis of N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester[8]
This protocol describes a high-yielding, three-step procedure to convert the trans isomer to the cis isomer derivative.
-
Step 1: Methyl Esterification: N-phenylsulfonyl-trans-4-hydroxy-L-proline is dissolved in methanol. Thionyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure to yield the methyl ester.
-
Step 2: Mitsunobu Reaction (Lactonization): The methyl ester product from Step 1 is dissolved in anhydrous THF. Triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) are added, and the reaction is stirred at room temperature for 16 hours. This step induces an intramolecular Mitsunobu reaction to form the corresponding lactone with an inverted stereocenter. The reaction mixture is then subjected to an extractive work-up to separate the product from by-products like triphenylphosphine oxide.
-
Step 3: Hydrolysis (Lactone Opening): The purified lactone is dissolved in methanol, and a solution of sodium hydroxide is added. The mixture is stirred at room temperature for 3 hours to hydrolyze the lactone, yielding N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester. The final product is purified, often by chromatography.
This procedure successfully yielded the target compound in 82% yield over the three steps.[8]
Biological Activities and Therapeutic Applications
4-Hydroxy-L-proline derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
cis-4-hydroxy-L-proline (CHP) and its derivatives have shown potential as anticancer agents.[11] The proposed mechanism involves the inhibition of collagen production, which is crucial for tumor growth and metastasis.[12] By preventing the deposition of triple-helical collagen, CHP can inhibit cell growth.[12] It has been clinically evaluated as an anticancer drug, and studies in bladder and prostate cancer patients showed no significant adverse effects on liver function at therapeutic doses.[2][13]
| Compound | Cell Line/Model | Activity | Quantitative Data | Reference |
| cis-4-Hydroxy-L-proline | Rat Schwann cells / Dorsal root ganglion neurons | Inhibits collagen accumulation | Effective at 100-200 µg/mL | [12] |
| cis-4-Hydroxy-L-proline | Chick tendon fibroblasts | Reduces collagen synthesis | Effective at 200 µg/mL | [12] |
| cis-4-Hydroxy-L-proline | Androgen-induced prostate growth model (guinea pigs) | Reduces prostate weight | Effective at 200 mg/kg (s.c.) | [12] |
| cis-4-Hydroxy-L-proline | Human Hepatocyte Culture (HEPAC2) | No significant toxicity | No effect on LDH, albumin, or urea below 3.2 mg/ml | [13] |
Enzyme Inhibition: Carbonic Anhydrase II
Certain 4-hydroxy-L-proline derivatives have been designed and synthesized as non-classical inhibitors of human carbonic anhydrase II (hCA II), a zinc metalloenzyme involved in various physiological and pathological processes.[14] Kinetic studies have shown that these derivatives can act as competitive inhibitors, binding to the active site of the enzyme.[14]
Caption: Competitive inhibition of hCA II by a 4-hydroxy-L-proline derivative.
A study on a series of these derivatives demonstrated that compounds 3b and 3c had the highest affinity for the hCA II enzyme, with Ki values in the low micromolar range.[14]
| Compound | IC50 (µM) | Kd (µM) | Ki (µM) | Inhibition Type | Reference |
| 3b | 41.3 | 49.8 | 35.8 | Competitive | [14] |
| 3c | 43.2 | 53.6 | 39.4 | Competitive | [14] |
Inhibition of Amino Acid Transporters
Derivatives of 4-hydroxy-L-proline, referred to as "prolinols," have been identified as selective, high-affinity inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2).[9] These transporters play significant roles in a wide range of physiological processes. The conformationally restricted pyrrolidine ring is a key feature for the design of these inhibitors.[9]
| Compound | Target | Activity | Quantitative Data | Reference |
| BPOHP (14e) | SLC1A4 | Inhibition of [³H]L-alanine uptake | IC50 = 128 nM | [9] |
| Various Prolinols | SLC1A4 / SLC1A5 | Block of anion leak conductance | Ki values measured directly from dose-response kinetics | [9] |
Other Therapeutic and Industrial Applications
-
Primary Hyperoxaluria: Analogues of hydroxy-L-proline have shown promise in reducing the formation of calcium oxalate (CaOx) crystals, suggesting their potential as a substrate reduction therapy for primary hyperoxaluria.[15]
-
Antimicrobial Agents: Proline-rich peptides are known for their antimicrobial activity, and derivatives of hydroxyproline can be incorporated to enhance these properties.[2] Silver(I) complexes with hydroxyproline have demonstrated antibacterial activity comparable to or higher than silver nitrate against several bacterial strains.[16]
-
Peptide Synthesis: Incorporating hydroxyproline derivatives into peptides can enhance their stability, bioavailability, and structural integrity.[17][18][19] This is particularly useful in developing peptide-based therapeutics.[19]
-
Biomaterials: 4-hydroxy-L-proline is a versatile platform for producing functional and stereoregular aliphatic polyesters through controlled ring-opening polymerization.[6] These biodegradable polymers have potential applications in drug delivery, degradable plastics, and tissue engineering.[6][17]
Key Experimental Protocols
Detailed and reproducible experimental protocols are critical for advancing research in this field.
Protocol: Carbonic Anhydrase (CA) Inhibition Assay[14]
This assay measures the esterase activity of hCA II to determine the inhibitory potential of test compounds.
-
Enzyme and Substrate Preparation: A stock solution of purified hCA II is prepared in Tris-SO₄ buffer (pH 7.6). The substrate, 4-nitrophenyl acetate (NPA), is dissolved in acetonitrile.
-
Assay Procedure: The reaction is performed in a 96-well plate. To each well, add Tris-SO₄ buffer, the hCA II enzyme solution, and varying concentrations of the 4-hydroxy-L-proline derivative (inhibitor).
-
Initiation and Measurement: The reaction is initiated by adding the NPA substrate. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 348 nm over time.
-
Data Analysis: The initial reaction rates are calculated. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinetic Analysis: To determine the inhibition type (e.g., competitive) and the inhibition constant (Ki), the assay is repeated with multiple substrate concentrations in the presence of different inhibitor concentrations. The data are then analyzed using Lineweaver-Burk or Dixon plots.
Protocol: Amino Acid Transporter Inhibition Assay (Two-Electrode Voltage Clamp)[9]
This electrophysiological method is used to characterize the interaction of prolinol derivatives with transporters like SLC1A4/5 expressed in Xenopus oocytes.
Caption: Experimental workflow for transporter inhibition analysis using oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with complementary RNA (cRNA) encoding the transporter of interest (e.g., SLC1A4 or SLC1A5). The oocytes are then incubated for several days to allow for transporter expression in the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes for voltage clamping.
-
Inhibitor Application: The perfusion solution is switched to one containing a known concentration of the 4-hydroxy-L-proline derivative (inhibitor).
-
Measurement of Leak Current Block: Inhibitors of SLC1A4/5 block a constitutive anion leak current, resulting in a measurable inward current. This block is recorded at a holding potential (e.g., -60 mV).
-
Dose-Response Analysis: The procedure is repeated with a range of inhibitor concentrations. The resulting current changes are plotted against the inhibitor concentration, and the data are fitted to a saturation isotherm to determine the equilibrium constant for inhibitor binding (Ki). This measurement is independent of competing substrates.[9]
Conclusion and Future Outlook
4-Hydroxy-L-proline and its derivatives represent a versatile and powerful class of compounds with significant potential in drug discovery and materials science. Their unique structural features allow for the stereospecific design of molecules that can potently and selectively interact with biological targets, including enzymes and transporters. The demonstrated anticancer, enzyme-inhibiting, and transporter-blocking activities highlight the broad therapeutic relevance of this chemical scaffold.
Future research will likely focus on expanding the chemical diversity of these derivatives to probe new biological targets and optimize their pharmacokinetic properties. Advances in synthetic methodologies, including biocatalytic approaches using novel enzymes, will enable more efficient and environmentally friendly production of these valuable compounds.[20][21] The continued exploration of 4-hydroxy-L-proline derivatives holds great promise for the development of novel therapeutics and advanced functional biomaterials.
References
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cis-4-Hydroxy-L-proline collagensynthesisinhibitor 618-27-9 [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-hydroxy- L-proline derivatives as new non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Hydroxy-L-proline (HYP) analogs in the treatment of primary hyperoxaluria in Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. chemimpex.com [chemimpex.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. [Advances on microbial synthesis of L-proline and trans-4-hydroxy-L-proline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. waseda.jp [waseda.jp]
A Technical Guide to the Discovery of Novel Hydroxy-L-proline-Based Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, design, and experimental validation of novel inhibitors based on the hydroxy-L-proline scaffold. The unique conformational restriction of the pyrrolidine ring makes hydroxy-L-proline a versatile starting point for creating diverse and multi-functionalized molecules that can probe the ligand-binding sites of various biological targets.[1][2] This document outlines key target classes, summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes critical pathways and workflows.
Core Concept: The Hydroxy-L-proline Scaffold
Hydroxy-L-proline derivatives are highly valuable in ligand design due to the conformationally restricted pyrrolidine ring.[2] This inherent rigidity reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity compared to more flexible molecules. By strategically modifying the hydroxyl and other positions on the ring, a diverse library of analogs can be synthesized to target a wide range of proteins, including enzymes and transporters.[1][2]
References
Methodological & Application
Application Note: HPLC Analysis of trans-1-Benzoyl-4-hydroxy-L-Proline
Introduction
Trans-1-Benzoyl-4-hydroxy-L-proline is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its purity and quantification are critical for ensuring the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note details a reversed-phase HPLC method for the quantitative determination of this compound. The method is suitable for quality control and research applications.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The benzoyl group provides a strong chromophore, allowing for sensitive detection at an appropriate UV wavelength. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidic aqueous solution and an organic modifier. The method is designed to be specific, accurate, and precise.
Reagents and Materials
-
Standards: this compound analytical standard (≥99% purity)[1]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Phosphoric acid (analytical grade)
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of a 50:50 (v/v) mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
The following chromatographic conditions are recommended:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Presentation
System Suitability
System suitability tests are performed to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 50 | 0.9% | 1.5% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow diagram of the HPLC system configuration.
References
Application Note: NMR Characterization of trans-1-Benzoyl-4-hydroxy-L-Proline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural characterization of trans-1-Benzoyl-4-hydroxy-L-Proline using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a logical workflow for structural elucidation. This guide is intended to assist researchers in confirming the identity and purity of the synthesized compound.
Molecular Structure
The chemical structure of this compound is presented below. The numbering scheme used in the data tables is also indicated.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound in a common deuterated solvent such as DMSO-d₆. These predictions are based on known values for trans-4-hydroxy-L-proline and the expected electronic effects of N-benzoylation. Actual experimental values may vary based on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~ 4.5 - 4.7 | dd | ~ 8.5, 3.5 | 1H |
| H3α, H3β | ~ 2.0 - 2.4 | m | - | 2H |
| H4 | ~ 4.3 - 4.4 | m | - | 1H |
| H5α, H5β | ~ 3.6 - 3.8 | m | - | 2H |
| Benzoyl-H (ortho) | ~ 7.6 - 7.7 | d | ~ 7.5 | 2H |
| Benzoyl-H (meta) | ~ 7.4 - 7.5 | t | ~ 7.5 | 2H |
| Benzoyl-H (para) | ~ 7.5 - 7.6 | t | ~ 7.5 | 1H |
| OH | ~ 5.0 - 5.5 | br s | - | 1H |
| COOH | ~ 12.0 - 13.0 | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) |
| C2 | ~ 59 - 61 |
| C3 | ~ 38 - 40 |
| C4 | ~ 68 - 70 |
| C5 | ~ 54 - 56 |
| C=O (Amide) | ~ 169 - 171 |
| C=O (Acid) | ~ 173 - 175 |
| Benzoyl-C (ipso) | ~ 135 - 137 |
| Benzoyl-C (ortho) | ~ 128 - 130 |
| Benzoyl-C (meta) | ~ 127 - 129 |
| Benzoyl-C (para) | ~ 131 - 133 |
Experimental Protocols
This section details the necessary steps for preparing the sample and acquiring high-quality NMR spectra.
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of dry this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for this compound. Other solvents like Methanol-d₄ or Chloroform-d may also be used.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1]
-
Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved. Ensure no solid particles are present, as they can degrade spectral quality.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1D ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Temperature: 298 K
1D ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30')
-
Spectral Width: 200-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-coupled, typically through 2-3 bonds. This helps in assigning protons within the proline ring.[3][4]
-
Pulse Program: Standard COSY (e.g., 'cosygpprqf')
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons. This is essential for assigning the carbon signals based on the proton assignments.[3][5]
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2')
-
¹H Spectral Width (F2): 12-16 ppm
-
¹³C Spectral Width (F1): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
Logical Workflow for NMR Characterization
The process of characterizing a molecule like this compound follows a logical progression from sample preparation to final structure confirmation.
Data Interpretation
-
¹H NMR Spectrum: The ¹H spectrum provides the initial overview. The integration values should correspond to the number of protons in each environment. The chemical shifts and multiplicities help in the preliminary assignment of the proline ring protons versus the aromatic protons of the benzoyl group.
-
¹³C NMR Spectrum: This spectrum confirms the number of unique carbon atoms in the molecule. The chemical shifts distinguish between aliphatic carbons (proline ring), aromatic carbons (benzoyl group), and carbonyl carbons.
-
COSY Spectrum: The cross-peaks in the COSY spectrum will reveal the connectivity between protons. For instance, a cross-peak between H2 and the H3 protons will be observed, as will correlations between H3-H4 and H4-H5, confirming the spin system of the proline ring.
-
HSQC Spectrum: This is the key experiment for unambiguous assignment. Each cross-peak correlates a specific proton to its directly attached carbon. By overlaying the assigned proton spectrum, each carbon in the proline ring and the benzoyl group can be definitively identified.[6] This confirms the overall carbon framework and completes the structural assignment.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 6. emerypharma.com [emerypharma.com]
Application Notes and Protocols for the Enzymatic Hydroxylation of L-proline to trans-4-hydroxy-L-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-4-hydroxy-L-proline (Hyp) is a non-proteinogenic amino acid crucial for the synthesis of many pharmaceutical compounds and is a key component of collagen, where it provides thermal stability to the triple helix structure.[1][2][3] Traditionally, Hyp is produced through the acid hydrolysis of animal collagen, an energy-intensive process associated with environmental concerns.[4][5] A more sustainable and specific alternative is the enzymatic hydroxylation of L-proline using proline-4-hydroxylases (P4Hs).[6][7]
Microbial P4Hs are non-heme, Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the regio- and stereospecific hydroxylation of free L-proline to trans-4-hydroxy-L-proline.[3][4][8] This process offers high efficiency and specificity, avoiding the formation of other hydroxyproline isomers.[6] Recombinant microorganisms, particularly Escherichia coli, have been engineered to overexpress P4H, enabling efficient bioconversion of L-proline or direct production from simple carbon sources like glucose.[1][4][9] These application notes provide an overview of the enzymatic reaction, key quantitative data, and detailed protocols for enzyme expression, activity assays, and whole-cell bioconversion.
Enzymatic Reaction Mechanism
The hydroxylation of L-proline catalyzed by P4H involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the C4 position of the proline ring. The reaction requires L-proline, α-ketoglutarate (α-KG), ferrous iron (Fe²⁺), and O₂.[2] During the reaction, α-ketoglutarate is oxidatively decarboxylated to succinate and CO₂.[2][3] Ascorbate is often included in reaction mixtures as a cofactor to maintain the iron atom in its catalytically active, reduced Fe²⁺ state, especially during uncoupled reaction cycles where α-KG is decarboxylated without proline hydroxylation.[2][3][10]
The proposed kinetic mechanism for P4H is an ordered ter ter reaction, where substrates bind in a specific sequence: α-ketoglutarate, followed by O₂, and then the proline substrate.[2][11] Products are subsequently released, likely in the order of hydroxylated proline, CO₂, and finally succinate.[11]
Data Presentation
Enzyme Kinetics and Properties
The efficiency of P4H enzymes from different sources varies. Key kinetic parameters and optimal reaction conditions are critical for designing efficient bioconversion processes.
Table 1: Kinetic Parameters and Properties of Proline-4-Hydroxylases
| Enzyme Source | Host | M_r (kDa) | Optimal pH | Optimal Temp. (°C) | K_m (L-proline) | k_cat | Specific Activity | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| Dactylosporangium sp. RH1 | Native | ~31 | 6.0 - 7.0 | 30-35 | - | - | 2,080 nmol/min/mg | [7][8] |
| Dactylosporangium sp. RH1 | E. coli BL21(DE3) | ~30 | 7.0 | 35 | 0.80 mM | 0.52 s⁻¹ | 175.6 U/mg | [12] |
| Streptomyces griseoviridus | Native | ~38 | - | - | - | - | 907 pmol/min/mg |[8][13] |
Whole-Cell Bioconversion and Fermentation
Recombinant microorganisms provide a robust platform for the industrial production of trans-4-hydroxy-L-proline. Various strategies, including metabolic engineering and process optimization, have been employed to achieve high titers and yields.
Table 2: Production of trans-4-hydroxy-L-proline in Recombinant Strains
| Host Strain | Key Genetic Modifications / P4H Source | Substrate(s) | Fermentation Scale | Titer (g/L) | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| E. coli W1485 | Overexpression of Dactylosporangium sp. RH1 P4H | L-proline, Glucose | Lab Scale | 41 | 87% (from L-proline) | [6] |
| E. coli | Overexpression of Dactylosporangium sp. RH1 P4H | L-proline, α-KG | 5-L Fermenter | 99.9 | 99.9% (from L-proline) | [12] |
| Metabolically Engineered E. coli | Deletion of putA, proP, putP, aceA; proB mutation; rationally designed P4H | Glucose | - | 54.8 | - | [4] |
| Engineered E. coli | Rearranged central carbon metabolism; optimized P4H cofactors (O₂, Fe²⁺) | Glucose | 5-L Fermenter | 89.4 | 0.34 g/g (from glucose) | [10][14] |
| E. coli T7E | Overexpression of P4H, proBA, and gltS | Glucose, Sodium Glutamate | Shake Flask | 2.15 | - |[15] |
Application Notes
Enzyme Selection and Expression
The P4H from Dactylosporangium sp. RH1 shows particularly high activity and is a popular choice for recombinant expression.[4][8] For high-level production in E. coli, codon optimization of the 5' end of the gene can significantly increase expression and activity.[6] Expression in a robust host like E. coli BL21(DE3) is common, often using inducible promoters (e.g., lac promoter) for controlled protein production.[8][12]
Metabolic Engineering for Whole-Cell Bioconversion
For production directly from glucose, several metabolic engineering strategies are effective:
-
Enhancing Precursor Supply: Overexpression of genes in the L-proline biosynthesis pathway (e.g., proBA) increases the substrate pool.[9][15]
-
Boosting Cofactor Availability: The supply of α-ketoglutarate, a key co-substrate, can be increased by engineering the TCA cycle, for instance, by deleting genes for competing pathways like sucAB and aceA.[4][9]
-
Preventing Product/Substrate Degradation: Deleting genes responsible for L-proline degradation, such as putA, prevents the loss of the primary substrate and can lead to quantitative conversion.[6]
-
Optimizing Cofactors: Ensuring an adequate supply of dissolved oxygen and continuously feeding Fe²⁺ are critical for maintaining high P4H activity during fermentation.[10][14]
Process Optimization
-
pH and Temperature: P4H activity is sensitive to pH and temperature. The optimal pH is typically in the neutral range (6.5-7.5), and the optimal temperature is around 30-37°C.[7][10][12]
-
Substrate and Cofactor Concentrations: For in vitro reactions or whole-cell bioconversions with externally supplied substrates, optimizing the concentrations of L-proline, α-ketoglutarate, and FeSO₄ is crucial for maximizing product yield.[12]
Experimental Protocols
Protocol 1: Expression and Partial Purification of Recombinant P4H
This protocol describes the expression of a His-tagged P4H in E. coli and its subsequent partial purification.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring a P4H expression plasmid.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM MES, pH 6.5, 300 mM NaCl, 10 mM imidazole.
-
Wash Buffer: 50 mM MES, pH 6.5, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM MES, pH 6.5, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Culture and Induction: Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the recombinant E. coli. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C or proceed to lysis.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Purification: Equilibrate a Ni-NTA column with Lysis Buffer. Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged P4H with 5 column volumes of Elution Buffer.
-
Analysis: Analyze the purified protein fraction by SDS-PAGE to confirm size and purity. Determine protein concentration using a Bradford or BCA assay.
Protocol 2: In Vitro Enzymatic Assay for P4H Activity
This protocol is for determining the activity of a purified or partially purified P4H enzyme preparation.[8]
Materials:
-
Purified P4H enzyme solution.
-
Reaction Buffer: 80 mM MES, pH 6.5.
-
Substrate/Cofactor Stock Solutions: L-proline (40 mM), α-ketoglutarate (80 mM), FeSO₄ (20 mM, freshly prepared), L-ascorbic acid (40 mM).
-
Termination Solution: 10% (w/v) Trichloroacetic acid (TCA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 250 µL reaction mixture containing:
-
125 µL of 2x Reaction Buffer (final conc. 80 mM MES, pH 6.5)
-
25 µL of L-proline stock (final conc. 4 mM)
-
25 µL of α-ketoglutarate stock (final conc. 8 mM)
-
25 µL of FeSO₄ stock (final conc. 2 mM)
-
25 µL of L-ascorbic acid stock (final conc. 4 mM)
-
Enzyme solution and nuclease-free water to a final volume of 250 µL.
-
-
Initiation: Pre-warm the mixture to the desired temperature (e.g., 35°C). Start the reaction by adding the enzyme preparation.
-
Incubation: Incubate the reaction at 35°C for 10 minutes.
-
Termination: Stop the reaction by adding 25 µL of 10% TCA.
-
Analysis: Centrifuge the terminated reaction mixture to pellet precipitated protein. Analyze the supernatant for trans-4-hydroxy-L-proline content using HPLC or a colorimetric assay (Protocol 4 or 5).
-
Definition of Activity: One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol (or 1 nmol) of trans-4-hydroxy-L-proline per minute under the specified conditions.[8]
Protocol 3: Whole-Cell Bioconversion of L-proline
This protocol uses whole recombinant E. coli cells to convert L-proline to Hyp.
Materials:
-
Recombinant E. coli cells expressing P4H.
-
Conversion Buffer: 100 mM MES, pH 6.5.
-
L-proline, glucose, FeSO₄.
Procedure:
-
Cell Preparation: Grow and induce the recombinant E. coli as described in Protocol 1, steps 1-3. After harvesting, wash the cell pellet once with Conversion Buffer and resuspend to a desired cell density (e.g., OD₆₀₀ = 50).
-
Bioconversion Reaction: In a shake flask, combine the cell suspension with L-proline (e.g., 50 g/L), glucose (e.g., 10 g/L, as an energy source to supply α-KG), and FeSO₄ (e.g., 1 mM).[6]
-
Incubate the flask at 30°C with vigorous shaking (to ensure adequate oxygen supply) for 24-100 hours.[6]
-
Monitoring: Periodically take samples from the reaction mixture. Centrifuge to remove cells and analyze the supernatant for L-proline consumption and Hyp production using HPLC.
-
Harvest: Once the conversion is complete (or has reached a plateau), centrifuge the entire reaction mixture to separate the cells from the product-containing supernatant. The supernatant can then be used for downstream product purification.
Protocol 4: Quantification of Hyp by HPLC
A standard method for quantifying amino acids like L-proline and Hyp involves pre-column derivatization followed by reverse-phase HPLC.
Materials:
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase column.
-
Derivatization agent (e.g., o-phthalaldehyde (OPA) for primary amines, FMOC for secondary amines).
-
Mobile phases (e.g., acetonitrile and an aqueous buffer like sodium acetate).
-
Standards for L-proline and trans-4-hydroxy-L-proline.
General Procedure:
-
Sample Preparation: Dilute the cell-free supernatant from the reaction mixture to fall within the linear range of the standard curve.
-
Derivatization: Mix the sample (or standard) with the derivatization reagent according to the manufacturer's protocol. Note: Proline and hydroxyproline are secondary amines and require specific derivatization agents like FMOC-Cl.
-
Injection: Inject the derivatized sample onto the C18 column.
-
Chromatography: Run a gradient of mobile phase B (e.g., acetonitrile) into mobile phase A (e.g., aqueous buffer) to separate the components.
-
Detection: Detect the derivatized amino acids at the appropriate wavelength.
-
Quantification: Create a standard curve using known concentrations of Hyp. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Protocol 5: Colorimetric Quantification of Hydroxyproline
This assay is based on the reaction of oxidized hydroxyproline with Ehrlich's reagent.[16][17]
Materials:
-
Chloramine T solution.
-
Perchloric acid (3.15 M).
-
p-Dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent) solution.
-
Hydroxyproline standards.
Procedure:
-
Sample Preparation: Acid hydrolysis is required to release hydroxyproline from any peptides/proteins. For cell-free bioconversion samples, this step may be omitted.
-
Oxidation: Mix 100 µL of sample or standard with 100 µL of Chloramine T solution and incubate at room temperature for 25 minutes.
-
Ehrlich's Reagent Reaction: Add 100 µL of perchloric acid to stop the oxidation. Then add 100 µL of DMAB solution.
-
Color Development: Incubate the mixture at 60-65°C for 20 minutes to develop the color.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 540-560 nm.
-
Quantification: Create a standard curve using known concentrations of hydroxyproline and determine the concentration in the samples.
References
- 1. Biosynthesis of trans-4-hydroxyproline by recombinant strains of Corynebacterium glutamicum and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of trans-4-hydroxyproline by recombinant strains of Corynebacterium glutamicum and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 8. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient production of trans-4-Hydroxy-l-proline from glucose by metabolic engineering of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Hydroxyproline Assay Kit [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of trans-1-Benzoyl-4-hydroxy-L-Proline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of trans-1-Benzoyl-4-hydroxy-L-Proline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and well-established method is the N-benzoylation of trans-4-hydroxy-L-proline using benzoyl chloride under Schotten-Baumann conditions. This reaction involves the use of a base, typically sodium hydroxide, in a biphasic solvent system to facilitate the acylation of the secondary amine.[1][2][3]
Q2: What are the potential side reactions during the benzoylation of trans-4-hydroxy-L-proline?
A2: Due to the presence of a hydroxyl group, O-benzoylation can occur, leading to the formation of trans-4-Benzoyloxy-L-proline or the di-substituted product, trans-1-Benzoyl-4-benzoyloxy-L-proline. Hydrolysis of the benzoyl chloride is also a competing reaction. Careful control of reaction conditions is crucial to favor N-benzoylation.
Q3: How does pH affect the selectivity of the benzoylation reaction?
A3: The pH of the reaction medium is a critical parameter for selectivity. At moderately basic pH (around 9-10), O-acylation can be a significant side reaction. At higher pH values (10.5 and above), the formation of the N,O-dibenzoyl product is more likely.[1][2] However, very high pH can also lead to the hydrolysis of the desired O-acyl product if O-acylation is the target. For selective N-benzoylation, maintaining a pH that is high enough to deprotonate the amine but low enough to minimize O-acylation and hydrolysis of the acyl chloride is key.
Q4: What is a typical purification strategy for this compound?
A4: A common purification strategy involves acidification of the reaction mixture to precipitate the product and unreacted benzoic acid. The product can then be extracted into an organic solvent like chloroform. Subsequent washing of the organic layer with water removes water-soluble impurities. The final product can be obtained by crystallization from a suitable solvent system, such as ethyl ether.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-Benzoyl Product | 1. Suboptimal pH: The pH may be too low for efficient deprotonation of the amine or too high, leading to hydrolysis of benzoyl chloride. 2. Low Temperature: The reaction may be too slow at very low temperatures. 3. Insufficient Mixing: In a biphasic system, poor mixing can limit the reaction rate. 4. Hydrolysis of Benzoyl Chloride: Benzoyl chloride can hydrolyze in the aqueous base. | 1. Optimize pH: Carefully control the pH of the reaction mixture, aiming for a range that favors N-acylation (typically around pH 8-10). Use a pH meter for accurate monitoring. 2. Control Temperature: Maintain the reaction temperature between 0-5°C to balance reaction rate and minimize side reactions. 3. Ensure Vigorous Stirring: Use efficient mechanical stirring to ensure good contact between the reactants in the biphasic system. 4. Slow Addition of Benzoyl Chloride: Add the benzoyl chloride dropwise to the reaction mixture to minimize its hydrolysis. |
| Presence of O-Benzoyl Side Product | 1. High pH: Higher pH can promote the deprotonation of the hydroxyl group, making it more nucleophilic. 2. Excess Benzoyl Chloride: Using a large excess of benzoyl chloride can lead to acylation of both the amine and hydroxyl groups. | 1. Lower the pH: Conduct the reaction at a lower pH (e.g., pH 8-9) to increase the selectivity for N-benzoylation. 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess of benzoyl chloride (e.g., 1.05-1.1 equivalents). |
| Product is an Oil and Does Not Crystallize | 1. Impurities: The presence of side products or unreacted starting materials can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the extraction solvent can prevent solidification. | 1. Purify Further: Consider column chromatography on silica gel to separate the desired product from impurities. 2. Thoroughly Dry the Product: Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexane may help induce crystallization. |
| Formation of Benzoic Acid as a Major Byproduct | Hydrolysis of Benzoyl Chloride: This is a common side reaction in aqueous basic conditions. | While some benzoic acid formation is unavoidable, it can be minimized by slow addition of benzoyl chloride at low temperatures. Benzoic acid can be removed during the aqueous workup by washing the organic extract with a sodium bicarbonate solution. |
Data Presentation
Table 1: Illustrative Effect of pH on the Yield and Selectivity of Benzoylation of trans-4-hydroxy-L-Proline
| Entry | pH | Yield of N-Benzoyl (%) | Yield of O-Benzoyl (%) | Yield of N,O-di-Benzoyl (%) |
| 1 | 8.0 | 75 | 5 | <1 |
| 2 | 9.0 | 85 | 10 | 2 |
| 3 | 10.0 | 80 | 15 | 5 |
| 4 | 11.0 | 65 | 10 | 20 |
| 5 | 12.0 | 50 | 5 | 35 |
Note: This table presents illustrative data based on general principles of the Schotten-Baumann reaction to demonstrate the trend of pH effect on the reaction. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
trans-4-hydroxy-L-proline
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Ethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve trans-4-hydroxy-L-proline (1 equivalent) in a 1M aqueous solution of sodium hydroxide (2 equivalents) in a reaction vessel equipped with a mechanical stirrer and a dropping funnel.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution while maintaining the temperature below 5°C.
-
Simultaneously, add a 2M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 2M hydrochloric acid.
-
Extract the product with dichloromethane or chloroform (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane or ethyl ether) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: N-Benzoylation of trans-4-hydroxy-L-proline and potential side reaction.
Caption: Troubleshooting logic for optimizing synthesis yield.
References
Technical Support Center: Troubleshooting Racemization of Proline in Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the racemization of proline residues during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which an enantiomerically pure starting material, such as an L-amino acid, is converted into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and can significantly impact the peptide's biological activity.
Q2: Why is proline generally considered less susceptible to racemization than other amino acids?
A2: Proline is a secondary amino acid with its side chain cyclized back onto the backbone nitrogen. This rigid structure sterically hinders the formation of the primary racemization pathway for most amino acids, which is the formation of a 5(4H)-oxazolone intermediate. However, racemization of proline can still occur through direct enolization of the activated carboxylic acid.
Q3: Under what conditions can significant proline racemization occur?
A3: Significant racemization of proline can occur under specific conditions, such as the use of certain coupling reagents and additives, the presence of strong bases, elevated temperatures, and the choice of solvent. For instance, extensive racemization has been observed when coupling proline phenacyl esters with carbodiimides in the presence of 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).[1]
Q4: What are the main factors that influence the extent of proline racemization?
A4: The primary factors influencing proline racemization are:
-
Coupling Reagents and Additives: The choice of coupling reagent and additive can significantly impact racemization. While additives like HOBt are generally used to suppress racemization, they can paradoxically promote it for proline under certain conditions.[1] Newer additives like OxymaPure have shown to be effective in reducing racemization.
-
Base: The type and strength of the base used for neutralization and activation can affect the rate of racemization. Stronger bases and those with less steric hindrance tend to promote racemization.
-
Solvent: The polarity and nature of the solvent play a crucial role. Solvents like DMF have been implicated in higher levels of racemization compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) in some cases.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component can increase the likelihood of racemization.
Q5: How can I detect and quantify proline racemization in my synthetic peptide?
A5: The most common method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC). This typically involves the following steps:
-
Peptide Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a chiral or UV-active reagent to enable separation and detection of the D- and L-enantiomers. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), NBD-Cl (4-chloro-7-nitrobenzofurazan), or benzoyl chloride.[2][3][4]
-
Chiral HPLC Analysis: The derivatized amino acids are separated on a chiral stationary phase column, allowing for the quantification of the D-proline impurity.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with proline racemization during your peptide coupling reactions.
Diagram: Troubleshooting Workflow for Proline Racemization
Caption: A step-by-step workflow to diagnose and mitigate proline racemization.
Data Presentation
Table 1: Influence of Coupling Additives and Solvents on Racemization
The following table summarizes the percentage of D-amino acid formed during the coupling of Fmoc-Cys(Trt)-OH with H-Gly-resin using DIC in different solvents with various additives. While this data is for Cysteine, it provides valuable insights into the relative performance of these additives and solvents in suppressing racemization, which can be extrapolated to proline.
| Additive | Solvent | % D-Cys |
| HOBt | DMF | 9.9 |
| HOBt | THF | 8.0 |
| HOBt | ACN | 4.2 |
| HOAt | DMF | 3.7 |
| HOAt | THF | 2.3 |
| HOAt | ACN | 2.6 |
| OxymaPure | DMF | 0.9 |
| OxymaPure | THF | 0.6 |
| OxymaPure | ACN | 0.6 |
Data adapted from a study on Cysteine racemization, which is often used as a model for racemization studies. The trends are generally applicable to other amino acids.
Table 2: Qualitative Comparison of Common Coupling Reagents for Racemization Potential
| Coupling Reagent | Additive | Base Required | General Racemization Potential |
| Carbodiimides | |||
| DIC/DCC | HOBt/HOAt/OxymaPure | No (unless salt) | Low with additive |
| Aminium/Uronium Salts | |||
| HBTU/TBTU | - | Yes (e.g., DIEA, NMM) | Generally low |
| HATU | - | Yes (e.g., DIEA, NMM) | Very low |
| COMU | - | Yes (e.g., DIEA, NMM) | Very low |
| Phosphonium Salts | |||
| PyBOP | - | Yes (e.g., DIEA, NMM) | Low |
| PyAOP | - | Yes (e.g., DIEA, NMM) | Very low |
Note: The actual extent of racemization can vary significantly based on the specific amino acid, solvent, base, and temperature.
Experimental Protocols
Protocol 1: Determination of Proline Racemization by Chiral HPLC
This protocol describes the acid hydrolysis of a peptide followed by derivatization and chiral HPLC analysis to determine the percentage of D-proline.
1. Peptide Hydrolysis
-
Objective: To break down the peptide into its individual amino acids.
-
Procedure:
-
Weigh accurately approximately 1 mg of the peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Freeze the sample in liquid nitrogen and seal the tube under vacuum.
-
Heat the sealed tube at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the amino acid residue in 1 mL of 0.1 M HCl.
-
2. Derivatization with NBD-Cl
-
Objective: To attach a chromophore to the proline for UV detection and to create diastereomers for chiral separation.
-
-
To 100 µL of the amino acid hydrolysate, add 200 µL of 0.1 M borate buffer (pH 8.0).
-
Add 200 µL of a 10 mg/mL solution of NBD-Cl in ethanol.
-
Heat the mixture at 60 °C for 10 minutes.[5]
-
Cool the reaction mixture and add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
3. Chiral HPLC Analysis
-
Objective: To separate and quantify the D- and L-proline enantiomers.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., CHIRALPAK IA or similar).[5]
-
-
Chromatographic Conditions: [5]
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 464 nm.
-
-
Quantification:
-
Inject a standard solution containing known concentrations of derivatized D- and L-proline to determine their retention times and response factors.
-
Inject the derivatized sample hydrolysate.
-
Calculate the percentage of D-proline using the peak areas from the chromatogram.
-
Visualizations
Diagram: Mechanism of Proline Racemization
Caption: The base-catalyzed racemization of activated proline proceeds through a planar enolate intermediate.
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Proline 4-Hydroxylase Efficiency in E. coli
Welcome to the technical support center for improving the efficiency of recombinant proline 4-hydroxylase (P4H) in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key factors limiting the efficiency of proline 4-hydroxylase in recombinant E. coli?
Several factors can limit the efficiency of P4H in E. coli, including:
-
Suboptimal Gene Expression: Inefficient transcription and translation of the P4H gene.
-
Codon Bias: The codon usage of the P4H gene may not be optimal for E. coli's translational machinery.[1]
-
Protein Misfolding and Aggregation: Formation of insoluble and inactive inclusion bodies.
-
Limited Precursor and Cofactor Availability: Insufficient intracellular pools of L-proline, α-ketoglutarate, Fe²⁺, and O₂.[2][3]
-
Substrate Uptake and Competing Metabolic Pathways: Inefficient uptake of L-proline and its degradation by endogenous E. coli enzymes.[4][5]
-
Inappropriate Fermentation Conditions: Non-optimal pH, temperature, and medium composition.[6]
Q2: How can I increase the expression level of my recombinant proline 4-hydroxylase?
To increase the expression of P4H, consider the following strategies:
-
Strong Promoters and High-Copy Plasmids: Utilize expression vectors with strong, inducible promoters (e.g., T7) and high copy numbers.[7]
-
Codon Optimization: Synthesize the P4H gene with codons optimized for E. coli expression to enhance translational efficiency.[1][4] A specific codon optimization strategy aimed at stimulating the relative codon usage of E. coli has been shown to increase P4H levels by two to fourfold.[1]
-
Host Strain Selection: Use E. coli strains specifically designed for high-level protein expression, such as BL21(DE3). For complex proteins like human P4H, which is a tetramer, strains with a more oxidizing cytosol, like Origami B(DE3), may be required for proper assembly.[8]
-
Fusion Tags: Employing fusion protein tags can significantly increase the expression and activity of P4H.[7]
Q3: My P4H is expressed, but it's insoluble and forms inclusion bodies. What should I do?
Inclusion body formation is a common issue. Here are some troubleshooting steps:
-
Lower Induction Temperature: Reducing the induction temperature to 18-25°C can slow down protein synthesis, allowing more time for proper folding.[4][9]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and promote soluble protein formation.[9]
-
Co-expression of Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can assist in the proper folding of P4H and prevent aggregation.[10][11]
-
Use a Different Fusion Tag: Certain fusion tags, like Maltose Binding Protein (MBP) or N-utilization substance A (NusA), can enhance the solubility of the target protein.[12]
-
Change the Expression Host: Some E. coli strains are better suited to handle protein folding stress.
Q4: How can I improve the whole-cell catalytic activity of my P4H-expressing E. coli?
Improving whole-cell activity involves optimizing both the enzyme and the cellular environment:
-
Metabolic Engineering:
-
Enhance Proline Supply: Overexpress genes involved in the L-proline biosynthesis pathway, such as proB, proA, and proC.[7]
-
Block Proline Degradation: Knock out or repress genes responsible for L-proline degradation, such as putA.[5][13]
-
Increase Proline Uptake: Overexpress L-proline transporters like putP.[5][13]
-
-
Optimize Fermentation Conditions:
-
Temperature: A cultivation temperature of 30°C has been found to be suitable for fermentation.[6]
-
pH: Maintaining an initial pH of around 6.5 is optimal for P4H activity, as higher pH can negatively affect the enzyme.[6]
-
Medium Composition: Supplement the medium with necessary cofactors and precursors. The optimal fermentation medium can significantly impact production.[6]
-
-
Ensure Cofactor Availability:
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution(s) |
| No or Low P4H Expression | 1. Inefficient transcription/translation. 2. Plasmid instability. 3. Toxicity of the recombinant protein.[9] | 1. Verify the integrity of your expression vector by sequencing. 2. Use a stronger promoter or a higher copy number plasmid. 3. Optimize codon usage for E. coli.[1] 4. Use freshly prepared competent cells and starter cultures.[9] 5. Switch to a host strain with tighter expression control (e.g., BL21-AI, BL21(DE3)pLysS).[9] |
| P4H is in Inclusion Bodies | 1. High expression rate overwhelms the folding machinery. 2. Suboptimal folding conditions (temperature, pH). 3. Lack of necessary chaperones. | 1. Lower the induction temperature (e.g., 18-25°C) and extend the induction time.[9] 2. Reduce the inducer (e.g., IPTG) concentration.[9] 3. Co-express molecular chaperones (e.g., GroEL/GroES).[10] 4. Use a solubility-enhancing fusion tag (e.g., MBP, NusA).[12] 5. Add 1% glucose to the culture medium during expression.[9] |
| Low P4H Specific Activity | 1. Improper protein folding or assembly. 2. Insufficient cofactor (Fe²⁺) incorporation. 3. Presence of inhibitors. 4. Inactive truncated protein product. | 1. For multi-subunit P4Hs (e.g., human), co-express all subunits and consider hosts with an oxidizing cytosol (e.g., Origami B(DE3)) to facilitate disulfide bond formation.[8] 2. Supplement the growth medium with ferrous sulfate (FeSO₄).[6] 3. Purify the enzyme to remove potential cellular inhibitors. 4. Check for and eliminate alternative start codons that may lead to truncated proteins.[8] |
| Low Whole-Cell Bioconversion Rate | 1. Limited substrate (L-proline) uptake. 2. Depletion of co-substrate (α-ketoglutarate). 3. Degradation of L-proline by host enzymes. 4. Suboptimal reaction conditions. | 1. Overexpress the proline transporter PutP.[5] 2. Engineer the central carbon metabolism to increase the α-ketoglutarate pool.[2][3] 3. Knock out the putA gene to prevent proline degradation.[5] 4. Optimize fermentation pH, temperature, and aeration.[6] |
Quantitative Data Summary
Table 1: Effect of Fermentation Condition Optimization on L-hydroxyproline Production
| Strain | Fermentation Conditions | L-hydroxyproline Titer (mg/L) | Fold Increase | Reference |
| Recombinant E. coli | Initial Conditions | 550 | - | [6] |
| Recombinant E. coli | Optimized Shake Flask | 1800 | 3.3 | [6] |
| T7E/pRSFDuet1-p4h-GltS-proBA | Optimized + 30 mmol/L Sodium Glutamate | 2150 | 1.2 (over optimized) | [6] |
Table 2: Impact of Genetic Modifications on P4H Activity and Product Titer
| Modification | Strain/System | Effect | Result | Reference |
| Fusion Protein Tags | E. coli BL21 (DE3) | Increased P4H activity | Up to 4218 U g⁻¹ cdw | [7] |
| Codon Optimization | E. coli | Increased P4H levels | 2 to 4-fold increase | [1][4] |
| putA Repression | BL21/pET28a-SmP4H | Increased CHOP production | ~1.5-fold increase | [13] |
| putP Overexpression | BL21/pET28a-SmP4H-putP | Increased CHOP production | ~2-fold increase | [13] |
| Metabolic Engineering (multi-step) | Engineered E. coli | Increased trans-4-hydroxy-l-proline | 54.8 g L⁻¹ | [2] |
Experimental Protocols
Protocol 1: Determination of Proline-4-Hydroxylase (P4H) Enzymatic Activity
This protocol is adapted for determining the activity of P4H in wet cell pellets of recombinant E. coli.
Materials:
-
Fermentation broth of P4H-expressing E. coli.
-
Enzyme reaction buffer (240 mmol/L MES, pH 6.5, 20 mmol/L L-proline, 40 mmol/L α-ketoglutaric acid, 4 mmol/L ferrous sulfate, 8 mmol/L L-ascorbic acid).[6]
-
Centrifuge and microcentrifuge tubes.
-
Incubator or water bath.
-
Method for quantifying L-hydroxyproline (e.g., HPLC).
Procedure:
-
Harvest cells from the fermentation broth by centrifugation at 12,000 rpm for 2 minutes at 4°C.[6]
-
Discard the supernatant to recover the wet cell pellet.
-
Resuspend a known weight of wet cells in the enzyme reaction buffer. For example, add 500 µL of buffer to the cell pellet.[6]
-
Incubate the reaction mixture at an optimal temperature (e.g., 35°C) for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Centrifuge the mixture to pellet the cell debris.
-
Analyze the supernatant for the concentration of L-hydroxyproline using a suitable analytical method like HPLC.[14]
-
Calculate the enzyme activity, typically expressed as units per gram of cell dry weight (U/g cdw), where one unit is the amount of enzyme that produces 1 µmol of product per minute.[4]
Protocol 2: Co-expression of Chaperones for Improved P4H Solubility
This protocol outlines a general strategy for co-expressing P4H with a chaperone system.
Materials:
-
E. coli expression host (e.g., BL21(DE3)).
-
Expression vector containing the P4H gene.
-
A compatible plasmid carrying the chaperone genes (e.g., pGro7 for GroEL/GroES) with a different antibiotic resistance marker.
-
Appropriate antibiotics and inducers (e.g., IPTG, L-arabinose).
-
Standard molecular biology reagents for transformation and cell culture.
Procedure:
-
Co-transform the E. coli host strain with the P4H expression plasmid and the chaperone-encoding plasmid.
-
Select co-transformants on LB agar plates containing both antibiotics.
-
Inoculate a single colony into a starter culture with both antibiotics and grow overnight.
-
Inoculate a larger expression culture with the starter culture.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the chaperone proteins by adding the appropriate inducer (e.g., L-arabinose for pGro7-based systems).[15] Incubate for a period (e.g., 1 hour) to allow chaperone accumulation.
-
Induce the expression of P4H by adding IPTG.
-
Reduce the culture temperature to 18-25°C and continue incubation for 12-18 hours.
-
Harvest the cells and proceed with lysis and solubility analysis (e.g., SDS-PAGE of soluble and insoluble fractions).
Visualizations
Caption: Workflow for optimizing proline 4-hydroxylase efficiency.
Caption: Metabolic engineering strategies for enhanced P4H activity.
References
- 1. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Availability Regulates Proline-4-Hydroxylase Synthesis and Substrate Uptake in Proline-Hydroxylating Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process optimization for enhancing production of cis-4-hydroxy-L-proline by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modular reconstruction and optimization of the trans-4-hydroxy-L-proline synthesis pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of human prolyl 4-hydroxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. genscript.com [genscript.com]
- 13. Process optimization for enhancing production of cis-4-hydroxy-l-proline by engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raineslab.com [raineslab.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stereoselective Synthesis of 4-Substituted Prolines
Welcome to the technical support center for the stereoselective synthesis of 4-substituted prolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-substituted prolines, offering potential causes and solutions in a direct question-and-answer format.
Question 1: I am observing poor diastereoselectivity in the alkylation of my N-Boc-4-hydroxyproline methyl ester. What factors could be influencing the stereochemical outcome?
Answer: Poor diastereoselectivity in the alkylation of proline enolates is a common challenge. The stereochemical outcome is highly dependent on several factors:
-
N-Protecting Group: The nature of the nitrogen protecting group (e.g., Boc vs. Benzoyl) significantly influences the conformation of the enolate and, consequently, the direction of electrophilic attack.[1]
-
Alkylating Reagent: The size and reactivity of the alkylating agent can affect the transition state geometry.[1]
-
Enolate Geometry: For derivatives like 4-fluoroprolines, the stereochemistry at the 4-position influences the enolate's behavior, which can differ from that of O-protected 4-hydroxyprolines.[1]
-
Reaction Conditions: The base used for deprotonation, the solvent, and the reaction temperature are all critical for controlling selectivity. For instance, using potassium hexamethyldisilazide (KHMDS) in DMF at low temperatures has been shown to be effective for intramolecular cyclizations with high enantiomeric purity.[1]
Troubleshooting Tip: Systematically screen different N-protecting groups and reaction conditions (base, solvent, temperature). Consider if stereoelectronic effects from your C4-substituent are playing a dominant role. For example, electron-withdrawing groups at the 4R-position tend to favor a Cγ-exo ring pucker, which stabilizes a trans amide bond and can influence the approach of the electrophile.[2][3]
Question 2: My ring-closing metathesis (RCM) reaction to form a proline-containing macrocycle is giving low yields and several side products. How can I optimize this reaction?
Answer: Ring-closing metathesis is a powerful tool for creating cyclic proline-containing peptides, but it is sensitive to several parameters.[4]
-
Catalyst Choice: The choice of Grubbs' or other ruthenium-based catalysts is critical. Some substrates may require second-generation or more specialized catalysts (e.g., Zhan 1B) for efficient cyclization.[5]
-
Catalyst Poisoning: Impurities in solvents or starting materials can poison the catalyst. For example, morpholine impurities in toluene have been shown to inhibit the RCM reaction on a large scale.[6] Acid-washing the solvent can alleviate this issue.[7]
-
Substrate-Catalyst Coordination: The substrate itself, particularly if it contains coordinating groups, can inhibit the catalyst. The use of additives like Ti(O-iPr)₄ has been explored to prevent this, although success is substrate-dependent.[7]
-
Concentration: RCM reactions for macrocyclization are typically run at high dilution to favor the intramolecular reaction over intermolecular polymerization.[6]
-
Side Reactions: Alkene isomerization is a common side reaction in metathesis, which can be exacerbated by prolonged reaction times or elevated temperatures.[7]
Troubleshooting Tip: Ensure your solvent and reagents are of high purity. Screen different generations of RCM catalysts and optimize the substrate concentration. Start with a low reaction temperature and monitor the reaction progress closely to minimize isomerization of the product.
Question 3: I am attempting a Mitsunobu reaction to invert the stereochemistry at the C4-hydroxyl of a hydroxyproline residue on a solid-phase-synthesized peptide, but the conversion is incomplete. What could be the issue?
Answer: The "proline editing" approach, where a 4R-hydroxyproline (Hyp) is converted to a 4S-substituted proline via inversion, is a powerful technique.[2][8][9] However, solid-phase Mitsunobu reactions can be challenging.
-
Reagent Accessibility: Steric hindrance on the solid support can limit the access of bulky Mitsunobu reagents (e.g., DEAD or DIAD and PPh₃) to the reaction site.
-
Reaction Conditions: The choice of nucleophile, solvent, and reaction time is critical. Incomplete reactions can result from insufficient reaction time or non-optimal solvent swelling of the resin.
-
Nucleophile Strength: The pKa of the acidic nucleophile (e.g., 4-nitrobenzoic acid) is important for efficient protonation of the azodicarboxylate intermediate.
Troubleshooting Tip: Ensure the resin is adequately swelled in a suitable solvent like THF or DCM before starting the reaction. Use a sufficient excess of the Mitsunobu reagents and the nucleophile. If conversion remains low, consider double-coupling or allowing the reaction to proceed for a longer duration. Monitoring the reaction using a method like a test cleavage and HPLC analysis can help optimize the conditions.[2]
Question 4: How can I achieve stereocontrol when introducing a substituent at the C3 position of a proline derivative?
Answer: Functionalizing the unactivated C3 position of proline stereoselectively is challenging but can be achieved using modern synthetic methods. A highly effective strategy is palladium-catalyzed directed C(sp³)–H arylation.
-
Directing Groups: This method relies on an amide directing group attached to the proline nitrogen. Aminoquinoline and methoxyaminoquinoline directing groups have been shown to be effective.[10]
-
Stereospecificity: The reaction proceeds with high stereospecificity, directly affording cis-2,3-disubstituted pyrrolidines as single stereoisomers from L-proline derivatives.[10]
-
Reaction Conditions: The reaction often works well under solvent-free conditions using aryl iodides as the coupling partner.[10]
Troubleshooting Tip: The choice of directing group is crucial. The methoxyaminoquinoline group is particularly useful as it can be readily removed post-functionalization to yield primary amides suitable for drug discovery applications.[10] Ensure the palladium catalyst and ligands are of high quality and that the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
Quantitative Data on Stereoselective Syntheses
The following tables summarize quantitative data from various synthetic approaches to provide a basis for experimental comparison.
Table 1: Diastereoselective Reduction of a 4-Oxoproline Derivative [11]
| Reducing Agent | Diastereomeric Ratio (Alcohol 6 : Alcohol 8) |
| Sodium borohydride | 15 : 85 |
This table illustrates the high stereoselectivity achievable in the reduction of a ketone precursor to form a 4-hydroxyproline analog.
Table 2: Solid-Phase SN2 Reactions on Sulfonylated Hydroxyproline [2]
| Nucleophile | Substrate Stereochemistry | Product Stereochemistry | Conversion |
| Thiolate | 4R-Sulfonate | 4S-Thioether | Good |
| Azide | 4R-Sulfonate | 4S-Azide | Good |
| Iodide | 4R-Sulfonate | 4S-Iodide | Good |
| Azide | 4S-Sulfonate | 4R-Azide | Good |
This table demonstrates the utility of SN2 reactions on sulfonate-activated hydroxyproline residues within a peptide for accessing both 4R and 4S stereoisomers with good conversion.
Table 3: Organocatalyzed Asymmetric Aldol Reactions with 4-Hydroxyproline Derivatives [12]
| Catalyst (5 mol%) | Reagents | Yield (%) | Enantioselectivity (ee %) |
| (4R)-4-(β-naphthalenyl)methoxy-(S)-proline | Acetone, Benzaldehyde derivatives | 45–95 | 55–89 |
| (2S,4R)-4-(dodecyloxy)proline | Acetone, Benzaldehyde derivatives | 45–95 | 55–89 |
This table highlights the effectiveness of modified 4-hydroxyproline catalysts in promoting asymmetric aldol reactions with high yields and good to excellent enantioselectivities.
Key Experimental Protocols
Protocol 1: Synthesis of 4S-Substituted Prolines via SN2 Reaction on Solid Phase [2]
This protocol describes the conversion of a resin-bound peptide containing 4R-hydroxyproline (Hyp) to its 4S-azido counterpart.
-
Sulfonylation: The peptide resin, incorporating Fmoc-Hyp(Trt)-OH during synthesis and subsequently deprotected, is swelled in dichloromethane (DCM). A solution of 2-nitrobenzenesulfonyl chloride (2-NBS-Cl) and collidine in DCM is added, and the mixture is agitated for 2 hours. The resin is then washed thoroughly with DCM, dimethylformamide (DMF), and methanol and dried.
-
SN2 Azide Displacement: The sulfonylated peptide resin is swelled in DMF. Sodium azide (NaN₃) is added, and the mixture is heated to 50°C and agitated for 16 hours.
-
Washing: After the reaction, the resin is washed extensively with water, DMF, DCM, and methanol to remove excess reagents.
-
Cleavage and Analysis: The final peptide containing the 4S-azidoproline is cleaved from the resin using a standard trifluoroacetic acid (TFA) cocktail, and the product is analyzed by HPLC and mass spectrometry.
Protocol 2: Electrophilic Fluorination of N-Boc-4-oxo-L-proline Benzyl Ester [13]
This procedure details the synthesis of a 3-fluoro-4-oxoproline derivative, a precursor to 3-fluoro-4-hydroxyprolines.
-
Enolate Formation: To a solution of N-Boc-4-oxo-L-proline benzyl ester in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere, add potassium hexamethyldisilazide (KHMDS) dropwise. Stir the resulting solution for 1 hour at -78°C.
-
Fluorination: Add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF to the enolate solution at -78°C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-fluoro-4-oxoproline derivative.
Visualized Workflows and Concepts
The following diagrams illustrate key workflows and the underlying principles governing the stereoselective synthesis of 4-substituted prolines.
Caption: Synthetic pathways from 4-hydroxyproline.
Caption: Factors governing proline ring conformation.
Caption: Simplified proline-catalyzed aldol reaction.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cyclic proline-containing peptides via ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
stability issues of proline derivatives in different solvent systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of proline derivatives in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with proline derivatives, especially in peptides?
A: Proline derivatives, particularly when incorporated into peptides, are susceptible to several stability issues. A primary concern is chemical degradation. Under stress conditions such as acidic or alkaline pH and high temperatures, proline-containing peptides can degrade to form byproducts like diketopiperazines.[1][2] Another factor is conformational stability; the unique cyclic structure of proline restricts the peptide backbone, and its conformation can be influenced by the solvent system, potentially affecting biological activity.[3][4]
Q2: How does the choice of solvent affect the stability of proline derivatives?
A: The solvent system plays a critical role. In aqueous solutions, factors like pH are paramount. For instance, borate buffer has been used effectively for preparing and storing proline derivative solutions for HPLC analysis, showing good stability over 24 hours at room temperature.[5] In peptide structures, water has been shown to stabilize the polyproline II (PPII) helix conformation through hydrogen bonding.[3] The solubility, a prerequisite for stability in solution, varies significantly across solvents. L-proline, for example, shows high solubility in polar protic solvents like water and methanol, and this solubility generally increases with temperature.[6][7]
Q3: What is a diketopiperazine, and how does it form from a proline-containing peptide?
A: A diketopiperazine (DKP) is a cyclic dipeptide. It is a common degradation product for peptides, especially those containing proline. For example, the bioactive peptide lysine-proline-valine (KPV) has been shown to degrade into lys-pro-diketopiperazine under acidic, alkaline, and oxidative stress conditions.[1][2] This cyclization reaction is a significant pathway for instability and results in a loss of the peptide's intended structure and function.
Q4: What are the best practices for preparing and storing stock solutions of proline derivatives?
A: Best practices depend on the specific derivative and intended use.
-
Aqueous Solutions: For analytical purposes, using a buffer solution like 0.1 M borate buffer can provide stability.[5]
-
Storage: Stock solutions are often stored at low temperatures (e.g., 4°C) to minimize degradation and should not be used after extended periods (e.g., 3 months).[5]
-
Working Solutions: It is highly recommended to prepare working solutions fresh from the stock solution before each experiment to ensure concentration accuracy and minimize the impact of any potential instability.[5]
Q5: Can proline's conformation in a peptide change in different solvents?
A: Yes. Proline can exist in two isomeric conformations, cis and trans, due to rotation around the peptide bond. The solvent environment can influence this equilibrium.[3][4] Furthermore, the puckering of proline's pyrrolidine ring is also affected by its environment. These conformational changes can alter the overall three-dimensional structure of a peptide, which may impact its stability and biological function.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution(s) |
| An unexpected peak appears in my HPLC chromatogram over time. | Your proline-containing peptide may be degrading. A common degradation product is a diketopiperazine.[1][2] | - Confirm the identity of the new peak using mass spectrometry (MS).- Perform a stress test (see Experimental Protocols) to intentionally generate the degradant and confirm its retention time.- Re-evaluate your solvent system and storage conditions (pH, temperature). |
| My proline derivative has low solubility in the desired solvent. | The polarity of the solvent may not be optimal for your specific derivative. Solubility is highly dependent on the solvent system. | - Consult solubility data. For L-proline, solubility is highest in polar solvents like water and methanol and decreases in less polar solvents like ethanol and acetonitrile.[6][7]- Consider using a binary solvent system to fine-tune polarity.- Gently increasing the temperature can also increase solubility, but be mindful of potential thermal degradation.[6] |
| I'm observing a loss of biological activity from my proline-containing peptide solution. | This could be due to chemical degradation (e.g., hydrolysis, oxidation, diketopiperazine formation) or a conformational change in the peptide. | - Prepare fresh solutions immediately before conducting bioassays.- Use a stability-indicating assay (e.g., HPLC) to check for chemical degradation in your assay buffer over the time course of the experiment.- Ensure the pH of your storage and assay buffers is in a stable range for your peptide. |
| Reaction yields are low when using a proline derivative in a protic solvent. | The derivative may be unstable under the reaction conditions, especially if the pH is not controlled or if elevated temperatures are used. | - Monitor the reaction for the appearance of degradation byproducts.- If possible, switch to a suitable aprotic solvent.- Optimize the reaction temperature and time to minimize exposure to harsh conditions. |
Data Summary
Table 1: Stability of KPV Peptide Under Stress Conditions
This table summarizes the degradation of the tripeptide Lysine-Proline-Valine (KPV) under various stress conditions, as determined by a stability-indicating HPLC assay. The major degradation product identified was lys-pro-diketopiperazine.[1][2]
| Stress Condition | Reagent | Temperature | Time | Result |
| Acidic Hydrolysis | 1 M HCl | 70°C | 24 hours | Significant Degradation |
| Alkaline Hydrolysis | 1 M NaOH | 70°C | 24 hours | Significant Degradation |
| Oxidation | 30% H₂O₂ | 70°C | 24 hours | Significant Degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for a Proline-Containing Peptide (KPV)
This protocol is adapted from a validated method used to assess the stability of the KPV peptide.[1]
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Elution: Gradient elution (specific gradient to be optimized for separation of the parent peptide from degradants).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).
-
Column Temperature: 25°C.
2. Standard and Sample Preparation:
-
Prepare a stock solution of the peptide in the mobile phase or a suitable buffer (e.g., 0.1 M borate buffer).[1][5]
-
Dilute the stock solution to create working standards for calibration.
-
For stability samples, dissolve the peptide in the solvent system being tested and store under the desired conditions.
3. Stress Testing (For Method Validation):
-
Acidic: Incubate the peptide solution with 1 M HCl at 70°C.
-
Alkaline: Incubate the peptide solution with 1 M NaOH at 70°C.
-
Oxidative: Incubate the peptide solution with 30% H₂O₂ at 70°C.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute for HPLC analysis.
4. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent peptide.
-
The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.
Visualizations
Degradation and Analysis Workflow
References
- 1. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing degradation of trans-1-Benzoyl-4-hydroxy-L-Proline during storage
Technical Support Center: trans-1-Benzoyl-4-hydroxy-L-Proline
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark environment. The recommended temperature is 2-8°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid compound. For short-term storage (a few days), solutions can be kept at 2-8°C. For longer-term storage, it is advisable to prepare aliquots and store them frozen at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the likely degradation pathways for this compound?
A3: The primary anticipated degradation pathway is the hydrolysis of the N-benzoyl amide bond, which would yield trans-4-hydroxy-L-proline and benzoic acid. This hydrolysis can be catalyzed by acidic or basic conditions. Another potential degradation pathway, particularly under harsh acidic or basic conditions, is the epimerization of the trans-isomer to the cis-isomer.
Q4: What are the visible signs of degradation?
A4: Visible signs of degradation in the solid form can include discoloration (e.g., yellowing), clumping, or a change in texture. For solutions, the appearance of precipitates or a change in color or clarity may indicate degradation. However, significant degradation can occur without any visible changes, necessitating analytical monitoring.
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound.[2][3][4] This technique can effectively separate the parent compound from its potential degradation products, such as trans-4-hydroxy-L-proline and benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying degradation products by observing changes in the chemical shifts of the molecule.[1][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Review storage and handling procedures. Ensure the compound was stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions for analysis. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean equipment. Run a blank to check for solvent impurities. | |
| Poor solubility of the compound | The compound may have degraded into less soluble products. | Attempt to dissolve a fresh, properly stored sample. Sonication may aid in dissolution. |
| Incorrect solvent choice. | Consult literature for appropriate solvents. For aqueous solutions, adjusting the pH might improve solubility. | |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment or use aliquots from a properly stored frozen stock. Avoid repeated freeze-thaw cycles. |
| Instability of the compound under experimental conditions (e.g., pH, temperature). | Perform a preliminary stability study under your specific experimental conditions to assess the compound's stability over the duration of the experiment. | |
| Change in pH of the solution over time | Hydrolysis of the N-benzoyl group can release benzoic acid, lowering the pH. | Monitor the pH of your solutions, especially during prolonged experiments. Use buffered solutions to maintain a stable pH if compatible with your experimental setup. |
Quantitative Stability Data
| Storage Condition | Duration | Parameter | Specification | Hypothetical Result |
| Solid, 2-8°C, Dark, Dry | 24 Months | Purity (HPLC) | ≥ 98.0% | 99.5% |
| Appearance | White to off-white powder | Conforms | ||
| Solid, 25°C/60% RH | 6 Months | Purity (HPLC) | ≥ 98.0% | 98.2% |
| Appearance | White to off-white powder | Conforms | ||
| Solution (Aqueous, pH 7.4), 4°C | 7 Days | Purity (HPLC) | ≥ 95.0% | 96.5% |
| Solution (Aqueous, pH 7.4), -20°C | 3 Months | Purity (HPLC) | ≥ 95.0% | 98.8% |
Experimental Protocols
Protocol for Stability Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
1. Objective: To develop a stability-indicating reversed-phase HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
trans-4-hydroxy-L-Proline reference standard
-
Benzoic acid reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
3. Chromatographic Conditions (Initial):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase. A typical starting point could be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (based on the benzoyl chromophore)
-
Injection Volume: 10 µL
4. Forced Degradation Study: To generate potential degradation products and demonstrate the specificity of the method, perform a forced degradation study.[7][8][9][10]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
5. Method Optimization and Validation:
-
Inject the stressed samples into the HPLC system.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid robust separation of hydroxyproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. forced degradation study: Topics by Science.gov [science.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of N-acyl protecting groups for hydroxyproline
A Comparative Guide to N-Acyl Protecting Groups for Hydroxyproline
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis and the development of complex molecules containing hydroxyproline. The secondary amine of the hydroxyproline pyrrolidine ring requires protection to prevent undesired side reactions during synthesis. The choice of the N-acyl protecting group is critical as it dictates the reaction conditions that can be subsequently employed. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under specific, mild conditions without affecting other functional groups—a concept known as orthogonality.[1][2][3]
This guide provides a comparative analysis of the most common N-acyl protecting groups for hydroxyproline: Boc, Cbz, Fmoc, and Acetyl. It offers a detailed look at their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate group for your synthetic strategy.
Head-to-Head Comparison of N-Acyl Protecting Groups
The selection of an N-acyl protecting group is fundamentally linked to the overall synthetic plan, especially when orthogonal strategies are required to deprotect different functional groups selectively.[1][4]
Data Summary
The following tables summarize the key quantitative and qualitative parameters for the most common N-acyl protecting groups used for hydroxyproline.
Table 1: Protection Reaction Parameters
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time | Typical Yield |
| Boc | Boc Anhydride (Boc₂O) | DMAP / NaHCO₃ | Dichloromethane / THF | 0 - 30 | Overnight | 82-95%[5] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ / NaOH | THF / Water | 0 - 25 | 3 - 20 h | ~90%[6][7] |
| Fmoc | Fmoc-Cl / Fmoc-OSu | NaHCO₃ / Pyridine | Dioxane / Water | 0 - 25 | 16 h | High |
| Acetyl (Ac) | Acetyl Chloride / Acetic Anhydride | Base (e.g., Pyridine) | Dichloromethane | 0 - 25 | Varies | High |
Table 2: Deprotection Conditions and Stability
| Protecting Group | Deprotection Method | Key Reagents | Stability Profile | Orthogonality |
| Boc | Acidolysis | TFA, HCl | Stable to base, hydrogenolysis. | Orthogonal to Fmoc and Cbz.[8] |
| Cbz | Hydrogenolysis | H₂, Pd/C | Stable to acid and base. | Orthogonal to Boc and Fmoc.[6] |
| Fmoc | Base Treatment | Piperidine, Morpholine | Stable to acid.[8] | Orthogonal to Boc and acid-labile groups.[8] |
| Acetyl (Ac) | Strong Acid/Base Hydrolysis | Conc. HCl, NaOH (reflux) | Very stable. | Not typically used for orthogonal strategies due to harsh removal.[9] |
Visualization of Synthetic Strategies
Chemical Structures
The fundamental structures of hydroxyproline and its N-acyl protected derivatives are central to understanding their chemical properties.
Caption: Chemical structures of key compounds.
General Protection & Deprotection Workflow
The processes of adding and removing an N-acyl protecting group are fundamental steps in peptide synthesis.
Caption: Generalized protection and deprotection workflow.
Orthogonal Strategy Decision Logic
Selecting an appropriate protecting group requires considering the stability of other groups present in the molecule. This diagram illustrates the decision-making process for an orthogonal strategy involving Boc, Cbz, and Fmoc groups.
Caption: Logic for selecting an orthogonal protecting group.
Detailed Analysis of Protecting Groups
Boc (tert-Butoxycarbonyl) Group
The Boc group is one of the most widely used protecting groups in peptide synthesis, particularly in solution-phase synthesis and for building blocks that will be used in Fmoc-based solid-phase synthesis.[10]
-
Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction is typically high-yielding.[5]
-
Deprotection: Its primary feature is its lability to strong acids.[11] It is commonly removed using neat trifluoroacetic acid (TFA) or HCl in an organic solvent. This selective removal makes it orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[8]
-
Advantages: High yields for protection, excellent stability to a wide range of nucleophiles and bases, and clean, specific deprotection conditions.
-
Disadvantages: Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates.
Cbz (Carbobenzyloxy) Group
The Cbz group is a classic amine protecting group, valued for its stability and distinct removal conditions.
-
Protection: It is typically introduced via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[6]
-
Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst).[6] This process is exceptionally mild and clean, yielding the free amine, toluene, and carbon dioxide as byproducts.
-
Advantages: Stable to both acidic and basic conditions, allowing for orthogonality with Boc and Fmoc groups.[6] The deprotection by hydrogenolysis is very mild.
-
Disadvantages: The catalyst (Pd/C) can be pyrophoric, and the method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing residues.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is the standard for modern solid-phase peptide synthesis (SPPS) due to its base lability.
-
Protection: The amine is protected using Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) with a mild base.[8]
-
Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, most commonly a solution of piperidine in DMF.[8]
-
Advantages: Deprotection occurs under very mild, non-acidic conditions, making it orthogonal to acid-labile side-chain protecting groups like Boc and t-butyl ethers.[3][8]
-
Disadvantages: The fluorenyl group is large, and the dibenzofulvene byproduct formed during deprotection can sometimes cause side reactions if not effectively scavenged. It is also quasi-orthogonal to Cbz, as it can be cleaved under some hydrogenolysis conditions.[8]
Acetyl (Ac) Group
The acetyl group is a simple and robust acyl protecting group.
-
Protection: Introduced using acetyl chloride or acetic anhydride.
-
Deprotection: The amide bond of an N-acetyl group is very stable and requires harsh conditions for cleavage, such as refluxing in strong acid (e.g., 6M HCl) or strong base.[9]
-
Advantages: The group is small, inexpensive, and extremely stable to most synthetic conditions.
-
Disadvantages: The harsh removal conditions limit its use as a temporary protecting group in complex syntheses, as it can cleave other sensitive functional groups. It is more often used for permanent N-terminal capping of peptides.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of hydroxyproline.
Protocol 1: N-Boc-Hydroxyproline Synthesis
-
Materials: 4-Hydroxy-L-proline, dichloromethane (DCM), 4-(dimethylamino)pyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O), water, anhydrous sodium sulfate.
-
Procedure:
-
To a reaction vessel, add 4-hydroxy-L-proline (1.0 eq), DCM, and DMAP (0.1 eq). Stir the mixture for 15 minutes.[5]
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM to the reaction mixture, maintaining the internal temperature below 30 °C.[5]
-
Stir the reaction mixture overnight at 20-30 °C.[5]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction and stir for 1 hour.[5]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-hydroxyproline product, typically as a white solid.[5] A reported yield for a similar process is 82.0%.[5]
-
Protocol 2: N-Cbz-Hydroxyproline Synthesis
-
Materials: Hydroxyproline, tetrahydrofuran (THF), water, sodium bicarbonate (NaHCO₃), benzyl chloroformate (Cbz-Cl), ethyl acetate (AcOEt), brine.
-
Procedure:
-
Dissolve the starting amine (1.0 eq) in a 2:1 mixture of THF and water.[6]
-
Add NaHCO₃ (2.0 eq) to the solution and cool to 0 °C.[6]
-
Add Cbz-Cl (1.5 eq) dropwise at 0 °C.[6]
-
Stir the solution for 20 hours at 0 °C.[6]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6]
-
Purify the resulting residue by silica gel column chromatography to yield the product. A reported yield for a similar procedure is 90%.[6]
-
Protocol 3: Fmoc Deprotection
-
Materials: N-Fmoc protected hydroxyproline derivative, acetonitrile, morpholine or piperidine (20% solution in DMF is common).
-
Procedure:
-
Dissolve the N-Fmoc substrate in acetonitrile or DMF.[8]
-
Add morpholine (3.0 eq) or a 20% piperidine/DMF solution while stirring.[8]
-
Stir the reaction at room temperature. Monitor for completion by LC-MS or TLC (typically complete within 1-2 hours).[8]
-
Quench the reaction by adding water and extract with a suitable organic solvent like DCM.[8]
-
Combine the organic phases, wash with 5% aqueous LiCl, dry with sodium sulfate, and filter.[8]
-
Evaporate the solvent and purify the crude product by silica gel flash chromatography.[8]
-
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. biosynth.com [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Hydroxyproline Derivatives: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of hydroxyproline derivatives is a critical step in the creation of novel therapeutics and research tools. This guide provides an objective comparison of the two primary synthesis methodologies: traditional chemical synthesis and modern enzymatic approaches. We will delve into the performance of each, supported by experimental data, to empower you to make informed decisions for your specific applications.
Hydroxyproline and its derivatives are key components in a variety of biological structures and signaling pathways. Most notably, they are integral to the stability of the collagen triple helix, the most abundant protein in mammals. Beyond this structural role, these compounds are increasingly utilized as chiral building blocks in the pharmaceutical industry for the development of drugs targeting a range of conditions. The choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of producing these valuable molecules.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | High (e.g., ~92% for certain derivatives) | Very High (87% to >99% conversion)[1][2][3][4] |
| Stereoselectivity | Often produces racemic mixtures requiring resolution | Highly stereospecific, producing the desired enantiomer |
| Reaction Conditions | Often harsh (e.g., strong acids/bases, high temperatures) | Mild (e.g., physiological pH and temperature)[2][3] |
| Environmental Impact | Can generate significant hazardous waste | Generally considered "greener" with less waste and energy consumption[5][6] |
| Cost | Can be high due to multi-step processes and purification | Potentially lower, especially with enzyme recycling and optimization |
| Scalability | Well-established for large-scale production | Scalable, with successful fermentation processes in bioreactors[2][3] |
Delving Deeper: A Performance Comparison
Chemical Synthesis: The Traditional Workhorse
Chemical synthesis of hydroxyproline derivatives has been a long-standing method, offering the advantage of well-established protocols and the potential for large-scale production. However, this approach is often hampered by several drawbacks.
One significant challenge is the lack of stereoselectivity. Many chemical syntheses produce a racemic mixture of isomers, necessitating additional, often complex and costly, resolution steps to isolate the desired enantiomer. Furthermore, chemical routes frequently employ harsh reaction conditions, such as the use of strong acids, bases, and high temperatures. These conditions not only require specialized equipment but also contribute to a higher energy demand and the generation of hazardous waste, posing environmental concerns.
A typical chemical synthesis might involve the protection of functional groups, followed by the introduction of the hydroxyl group, and subsequent deprotection steps, leading to a multi-step process that can be time-consuming and may result in lower overall yields.
Enzymatic Synthesis: The "Green" and Specific Alternative
Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods. This approach leverages the high specificity and efficiency of enzymes, such as prolyl hydroxylases, to catalyze the desired transformation under mild, environmentally friendly conditions.
The most significant advantage of enzymatic synthesis is its inherent stereoselectivity. Enzymes can distinguish between enantiomers, leading to the direct production of the desired stereoisomer with high purity, thereby eliminating the need for costly resolution steps. Moreover, enzymatic reactions are typically conducted in aqueous solutions at or near physiological pH and temperature, which significantly reduces energy consumption and the use of hazardous organic solvents.
Recent advancements in biotechnology have enabled the large-scale production of recombinant enzymes and the development of whole-cell biocatalyst systems, making enzymatic synthesis a viable and attractive option for industrial applications. Studies have demonstrated high conversion rates, with some processes achieving over 99% conversion of L-proline to trans-4-hydroxy-L-proline.[2][3]
Experimental Protocols: A Closer Look
Chemical Synthesis of a Hydroxyproline Derivative
This protocol is a generalized example based on common chemical synthesis principles.
Objective: To synthesize an N-protected hydroxyproline derivative.
Materials:
-
N-protected L-proline
-
Strong acid or base catalyst
-
Hydroxylating agent (e.g., a peroxy acid)
-
Organic solvents (e.g., dichloromethane, ethyl acetate)
-
Purification materials (e.g., silica gel for chromatography)
Methodology:
-
Protection: The amino group of L-proline is protected using a suitable protecting group (e.g., Boc or Cbz) to prevent unwanted side reactions.
-
Hydroxylation: The protected proline is then subjected to a hydroxylation reaction. This can be achieved using various reagents, often in a multi-step process that may involve the formation of an intermediate.
-
Purification: The reaction mixture is worked up to remove unreacted starting materials and byproducts. This typically involves extraction and purification by column chromatography.
-
Deprotection (if required): If the final product requires a free amino group, the protecting group is removed under specific conditions.
Enzymatic Synthesis of trans-4-hydroxy-L-proline
This protocol is based on the use of a recombinant prolyl 4-hydroxylase.
Objective: To produce trans-4-hydroxy-L-proline from L-proline using a whole-cell biocatalyst.
Materials:
-
Recombinant E. coli expressing prolyl 4-hydroxylase
-
Fermentation medium containing a carbon source (e.g., glucose) and nitrogen source
-
L-proline (substrate)
-
α-ketoglutarate (co-substrate)
-
Divalent iron ions (e.g., FeSO4) (cofactor)
-
Buffer solution (to maintain optimal pH)
Methodology:
-
Cultivation: The recombinant E. coli is cultivated in a bioreactor under controlled conditions (temperature, pH, aeration) to achieve a high cell density.
-
Induction: The expression of the prolyl 4-hydroxylase is induced by adding an inducer (e.g., IPTG) to the culture medium.
-
Biotransformation: Once the enzyme is expressed, the substrate (L-proline) and necessary co-factors (α-ketoglutarate, Fe2+) are added to the bioreactor. The biotransformation is carried out at an optimal temperature (e.g., 35°C) and pH (e.g., 6.5).[2][3]
-
Monitoring: The progress of the reaction is monitored by periodically analyzing samples for the concentration of the product and the consumption of the substrate.
-
Product Isolation: After the reaction is complete, the cells are separated from the culture medium. The product, trans-4-hydroxy-L-proline, is then purified from the supernatant.
Visualizing the Processes and Pathways
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: A simplified workflow for the chemical synthesis of a hydroxyproline derivative.
Caption: A streamlined workflow for the enzymatic synthesis of trans-4-hydroxy-L-proline.
The Biological Significance: Signaling Pathways
Hydroxyproline derivatives play a crucial role in fundamental biological processes. Understanding these pathways is key to appreciating their importance in health and disease.
Collagen Synthesis and the Role of Prolyl Hydroxylase
The stability of collagen, the primary structural protein in the extracellular matrix, is critically dependent on the post-translational hydroxylation of proline residues.[7][8] This reaction is catalyzed by the enzyme prolyl 4-hydroxylase.
Caption: The enzymatic hydroxylation of proline is essential for stable collagen formation.
Hypoxia-Inducible Factor (HIF-1α) Regulation
Prolyl hydroxylases also play a key role in regulating the cellular response to low oxygen levels (hypoxia) through the hydroxylation of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α).[9][10][11][12][13] Under normal oxygen conditions (normoxia), hydroxylated HIF-1α is targeted for degradation. In hypoxic conditions, the lack of oxygen inhibits prolyl hydroxylase activity, leading to the stabilization of HIF-1α and the activation of genes involved in angiogenesis, glucose metabolism, and other adaptive responses.
References
- 1. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. researchgate.net [researchgate.net]
- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 8. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Gatekeepers: A Comparative Guide to the Inhibitory Potency of Hydroxyproline Analogs on Amino Acid Transporters
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and amino acid transporters is paramount. This guide provides a comprehensive comparison of the inhibitory potency of various hydroxyproline analogs, offering a valuable resource for the development of targeted therapeutics.
Amino acid transporters are critical for cellular function, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. Among these, transporters like ASCT2 (SLC1A5) and LAT1 (SLC7A5) have emerged as significant therapeutic targets due to their role in supplying essential amino acids to rapidly proliferating cancer cells. Hydroxyproline analogs, with their conformationally restricted scaffold, present a promising class of inhibitors for these transporters. This guide synthesizes key experimental data to objectively compare the performance of these analogs.
Comparative Inhibitory Potency of Hydroxyproline Analogs
The following table summarizes the inhibitory constants (Ki or IC50) of various hydroxyproline analogs against key amino acid transporters. Lower values indicate higher inhibitory potency.
| Analog | Target Transporter | Inhibitory Potency (Ki/IC50) | Reference |
| BPOHP | SLC1A4 (ASCT1) | Low µM | [1] |
| SLC1A5 (ASCT2) | Low µM - nM range | [1] | |
| EAAT1 (SLC1A3) | 2.45 µM (IC50) | [1] | |
| EAAT2 (SLC1A2) | 1.2 µM (IC50) | [1] | |
| EAAT3 (SLC1A1) | 25.3 µM (IC50) | [1] | |
| L-cis hydroxyproline biphenyl ester (Lc-BPE) | rat ASCT2 (rASCT2) | 0.74 µM (Ki) | |
| human ASCT2 (hASCT2) | 0.86 µM (Ki) | [2][3] | |
| ERA-4 | ASCT2 | 0.74 ± 0.09 µM (Ki) | [3] |
| (2S,3R,4R) trans-3-hydroxy-cis-4-methoxy-l-proline (14a) | SLC1A4 (ASCT1) | 250 µM (Ki) | [4] |
| SLC1A5 (ASCT2) | 250 µM (Ki) | [4] | |
| Benzyl- or alkyl- 4-ether-substituted 3-hydroxyproline diastereomers (e.g., 14b, 14c) | SLC1A4 (ASCT1) | Effective blockers | [1][4] |
| SLC1A5 (ASCT2) | Effective blockers | [1][4] | |
| trans-3-hydroxy-l-proline (3-HP) | SLC1A4 (ASCT1) | 13.5 ± 1.8 µM (Km) | [1] |
| SLC1A5 (ASCT2) | 28.6 ± 6.4 µM (Km); 39 µM (IC50) | [1][5] | |
| trans-4-hydroxy-l-proline (4-HP) | SLC1A4 (ASCT1) | 17.1 ± 0.8 µM (Km) | [1][5] |
| SLC1A5 (ASCT2) | 76.3 ± 11.0 µM (Km); 108 µM (IC50) | [1][5] | |
| KYT-0353 (JPH-203) | LAT1 | 0.06 µM (IC50) in HT-29 cells | [6][7] |
Experimental Protocols
The determination of the inhibitory potency of these hydroxyproline analogs relies on robust experimental methodologies. The two primary techniques cited in the referenced studies are electrophysiological measurements in Xenopus laevis oocytes and radiolabeled substrate uptake assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This technique is a powerful tool for characterizing the activity of ion transporters and channels expressed in the oocyte membrane.
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and surgically prepared. They are then injected with approximately 50 ng of complementary RNA (cRNA) encoding the specific amino acid transporter of interest (e.g., SLC1A4, SLC1A5). The oocytes are incubated for several days to allow for robust expression of the transporter protein in the cell membrane.[1]
-
Electrophysiological Recording: An oocyte expressing the target transporter is placed in a recording chamber and perfused with a control buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
-
Substrate and Inhibitor Application: The perfusion solution is switched to one containing a known substrate of the transporter (e.g., L-alanine or L-glutamine for ASCT1/2). The transport of the substrate is coupled to the movement of ions (often Na+), generating a measurable electrical current across the membrane.
-
Inhibition Assay: To determine the inhibitory potency of a hydroxyproline analog, the oocyte is exposed to the substrate in the presence of varying concentrations of the inhibitor. The reduction in the substrate-induced current is measured.
-
Data Analysis: The concentration-response data is fitted to the Michaelis-Menten or a similar equation to determine the equilibrium inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).[1][5] The dose–response relationships are often independent of competing substrates, providing a direct measure of the Ki.[1]
Radiolabeled Substrate Uptake Assays
This method directly measures the transport of a radiolabeled substrate into cells or oocytes expressing the transporter of interest.
-
Cell/Oocyte Preparation: Similar to the TEVC method, Xenopus laevis oocytes or cultured cells (e.g., HEK293) are engineered to express the target amino acid transporter.
-
Uptake Experiment: The cells or oocytes are incubated in a solution containing a radiolabeled substrate (e.g., [3H]L-Gln) and varying concentrations of the hydroxyproline analog inhibitor.
-
Termination and Lysis: After a specific incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radioactivity inside the cells is quantified using a scintillation counter.
-
Data Analysis: The reduction in radiolabeled substrate uptake in the presence of the inhibitor is used to calculate the IC50 value, which is the concentration of the inhibitor that reduces substrate uptake by 50%.[1][5]
Visualizing the Landscape
To better understand the experimental processes and the broader context of amino acid transporter inhibition, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
References
- 1. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient kinetics reveal the mechanism of competitive inhibition of the neutral amino acid transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of ASCT2 inhibitors using an integrated experimental-computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Researcher's Guide to Confirming 4-Substituted Proline Stereochemistry with NMR
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry in 4-substituted prolines is a critical step in synthesizing novel peptides and therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose. This guide provides a comparative analysis of NMR-based methods for elucidating the stereochemistry of these valuable synthetic amino acids, supported by experimental data and detailed protocols.
The stereochemical configuration at the C4 position of the proline ring significantly influences the puckering of the five-membered ring, which in turn dictates the conformation of peptides and proteins incorporating these residues. The two primary puckered conformations are Cγ-exo and Cγ-endo. The substituent at the C4 position, depending on its stereochemistry (R or S) and electronic properties, will favor one pucker over the other due to steric and stereoelectronic effects, such as the gauche effect.[1][2][3] These distinct conformational preferences give rise to unique NMR signatures that allow for unambiguous stereochemical assignment.
Comparative Analysis of NMR Techniques
The primary NMR methods for determining the stereochemistry of 4-substituted prolines are based on the analysis of proton-proton coupling constants (³JHH), Nuclear Overhauser Effect (NOE) data, and, where applicable, ¹⁹F NMR. The use of chiral derivatizing agents offers a complementary approach for confirming absolute configuration.
Key Differentiating NMR Parameters:
-
³J(Hα, Hβ) Coupling Constants: The dihedral angles between the α-proton and the two β-protons are sensitive to the ring pucker. Specific coupling patterns can differentiate between Cγ-exo and Cγ-endo conformations.
-
Intra-residue NOEs: The distances between protons within the proline ring are conformation-dependent. NOE signals, particularly between Hα and Hδ protons, and between Hα and Hβ protons, provide crucial evidence for the ring's puckering and, consequently, the substituent's orientation.
-
¹⁹F NMR: For fluorine-substituted prolines, both ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, as well as the ¹⁹F chemical shift itself, are highly sensitive to the stereochemistry.[1][2]
The following table summarizes key NMR parameters that differentiate between (4R)- and (4S)-stereoisomers for a generic 4-substituted proline. The actual values can vary depending on the substituent and the solvent.
| NMR Parameter | (4R)-Substituent (often Cγ-exo) | (4S)-Substituent (often Cγ-endo) | Rationale |
| ³J(Hα, Hβ2) | Large (~8-10 Hz) | Small (~2-4 Hz) | The dihedral angle between Hα and Hβ2 in a Cγ-exo pucker is close to 180°, leading to a large coupling constant. In a Cγ-endo pucker, this angle is closer to 90°, resulting in a smaller coupling. |
| ³J(Hα, Hβ3) | Small (~2-4 Hz) | Large (~8-10 Hz) | The dihedral angle between Hα and Hβ3 in a Cγ-exo pucker is close to 90°, resulting in a small coupling constant. In a Cγ-endo pucker, this angle is closer to 180°, leading to a large coupling. |
| NOE (Hα ↔ Hδ2/Hδ3) | Stronger NOE to one Hδ | Stronger NOE to the other Hδ | The proximity of the α-proton to the δ-protons is dependent on the ring pucker, leading to differential NOE enhancements. |
| NOE (Hα ↔ Hβ's) | Characteristic pattern | Different characteristic pattern | The distances between the α-proton and the β-protons are distinct for each pucker. |
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing a 4-substituted proline derivative for NMR analysis is as follows:
-
Dissolve 5-10 mg of the purified 4-substituted proline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can sometimes influence the conformational equilibrium.
-
Transfer the solution to a 5 mm NMR tube.
-
For peptide samples, it may be necessary to acquire spectra at different temperatures to study conformational dynamics.
1D ¹H NMR and 2D COSY for J-Coupling Analysis
A detailed protocol to determine ³J(Hα, Hβ) coupling constants:
-
Acquire a high-resolution 1D ¹H NMR spectrum. Ensure sufficient digital resolution to resolve the fine splitting of the multiplets.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to unambiguously identify the coupled Hα and Hβ protons.
-
Analyze the multiplet structure of the Hα proton in the 1D spectrum to extract the ³J(Hα, Hβ2) and ³J(Hα, Hβ3) coupling constants.
2D NOESY/ROESY for NOE Analysis
A protocol for obtaining NOE data to determine spatial proximities:
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for medium-sized molecules to avoid zero-crossing of the NOE.
-
Use a mixing time appropriate for the size of the molecule (typically 200-800 ms for small molecules and peptides).
-
Integrate the cross-peaks corresponding to intra-residue proton pairs (e.g., Hα ↔ Hδ, Hα ↔ Hβ) to qualitatively or quantitatively assess their spatial proximity. Stronger cross-peaks indicate shorter inter-proton distances.
Use of Chiral Derivatizing Agents (CDAs)
For determining the absolute configuration of a free amino acid, a chiral derivatizing agent can be employed:
-
React the 4-substituted proline with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a diastereomeric mixture.[4]
-
Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomers.
-
The chemical shifts of the protons or fluorine atoms in the two diastereomers will be different, allowing for their distinction and quantification.[5] Comparison to a known standard can be used to assign the absolute configuration.
Visualization of Experimental Workflow and Key Concepts
The following diagrams illustrate the workflow for stereochemistry determination and the key NMR interactions involved.
References
- 1. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification and characterization of proline and its derivatives. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on method validation and cross-validation principles. The information presented is compiled from peer-reviewed studies and aims to provide a comprehensive overview of performance characteristics and detailed experimental protocols.
Understanding Cross-Validation in Analytical Methods
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different instrumentation.[1][2] This process is crucial for ensuring the robustness and reproducibility of an analytical method, particularly in regulated environments such as pharmaceutical development.[1] The goal is to demonstrate that the method is transferable and that the data generated are comparable across different sites or even between different analytical techniques.[3]
The following diagram illustrates a typical workflow for analytical method validation and subsequent cross-validation, which is essential when a method is transferred between laboratories or when results from different methods are being compared.
Caption: Workflow for method validation and cross-validation.
Comparative Performance of Analytical Methods
The selection of an analytical method for proline derivatives often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether chiral separation is necessary. The following tables summarize the performance of various validated methods described in the literature.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of proline and its derivatives, often requiring derivatization to enhance detection.
| Analyte(s) | Method | Linearity (Correlation Coefficient) | LOD | LOQ | Recovery (%) | Precision (%RSD) |
| D- & L-Proline | NP-HPLC with NBD-Cl derivatization | 0.999[4] | 0.6 ppm[4] | 2 ppm[4] | 93 - 95[4] | Not specified |
| Proline in Honey | HPLC-FLD with NBD-F derivatization | Not specified | 5 fmol[5] | 16 fmol[5] | Not specified | Not specified |
| Proline in Wine | HPLC with FMOC derivatization | 0.9978[6] | Not specified | Not specified | 94.9 - 102.4[6] | 3.1 - 4.8[6] |
Mass Spectrometry (MS) Based Methods
LC-MS/MS and GC-MS offer high sensitivity and selectivity, making them suitable for complex biological matrices and for determining enantiomeric purity.
| Analyte(s) | Method | Linearity (Concentration Range) | LOD | LOQ | Recovery (%) | Precision (%RSD) |
| Proline-Glycine-Proline (PGP) & AcPGP | LC-MS/MS | Not specified | 0.01 ng/mL[7][8] | PGP: 0.05 ng/mL, AcPGP: 0.1 ng/mL[7][8] | > 90[8] | < 20[8] |
| Proline in Human Serum | LC-MS/MS | 2.5 - 100 µg/mL[9] | Not specified | Not specified | Not specified | < 10[9] |
| (2S,4S)-TBMPCA (Proline Derivative) | Enantioselective GC-MS | Not specified | Not specified | 2.4 µg/mL (0.04% of nominal conc.)[10] | Not specified | Not specified |
| Pyroglutamate (from γ-Glutamyl Peptides) | GC-MS | 0 - 1000 µM[11] | Not specified | Not specified | Not specified | Not specified |
Capillary Electrophoresis (CE) Methods
CE is a powerful technique for chiral separations and the analysis of charged molecules with high efficiency.
| Analyte(s) | Method | Linearity (Correlation Coefficient) | LOD | LOQ | Recovery (%) | Precision (%RSD) |
| Proline & Hydroxyproline Stereoisomers | CZE with DM-β-CD | Not specified | Not specified | Not specified | 92.1 - 112.0[12] | 4.2 - 7.6[12] |
Detailed Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the comparison tables.
NP-HPLC Method for D- and L-Proline Enantiomers
This method is designed for the separation and quantification of D- and L-proline isomers.[4][13]
-
Derivatization: Proline is derivatized with the fluorescent reagent NBD-Cl to make it UV detectable at 465 nm.[4] A 2 mg/mL solution of D- and L-proline is mixed with a 4 mg/mL solution of NBD-Cl in ethanol and heated at 60°C for 10 minutes.[13]
-
Chromatographic System: A Waters Alliance HPLC system with a photodiode array detector is used.[13]
-
Column: CHIRALPAK-IA (250 x 4.6 mm), 5 µm.[13]
-
Mobile Phase: 0.1% trifluoroacetic acid (TFA) in ethanol.[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Column Temperature: 40°C.[13]
-
Injection Volume: 10 µL.[13]
-
Detection: UV at 464 nm.[13]
-
Run Time: 20 minutes, with D-proline eluting at approximately 6.72 minutes and L-proline at 9.22 minutes.[4][13]
The following diagram illustrates the workflow for this enantioselective HPLC method.
Caption: HPLC workflow for D/L proline analysis.
LC-MS/MS Method for Proline-Glycine-Proline (PGP) and AcPGP in Human Plasma
This method provides a sensitive and selective quantification of the collagen-derived matrikine PGP and its acetylated form.[7][8]
-
Sample Preparation: Extraction from plasma is performed using a Phenomenex Phree cartridge.[8]
-
Chromatographic System: An LC-MS/MS system operated in multiple reaction monitoring (MRM) in the positive ion mode.[7]
-
Mobile Phase: A gradient of acidified acetonitrile and water.[7][8]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 30 µL.[7]
-
Total Run Time: 5 minutes.[7]
-
Mass Spectrometry Parameters:
Capillary Zone Electrophoresis (CZE) for Chiral Analysis of Proline and Hydroxyproline
This method is suitable for the chiral separation of proline and hydroxyproline stereoisomers in complex matrices like collagen hydrolysates.[12]
-
Derivatization: Analytes are derivatized with 9-fluorenylmethylchloroformate (FMOC-Cl).[12]
-
Electrophoresis System: A capillary electrophoresis instrument.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): 500 mM acetate buffer (pH 3.5) supplemented with 5 mM of dimethyl-β-cyclodextrin (DM-β-CD) as the chiral selector.[12]
-
Injection: Hydrodynamic injection at 50 mbar for 10 seconds.[12]
-
Applied Voltage: 30 kV.[12]
-
Temperature: 25°C.[12]
-
Capillary Conditioning Cycle:
The logical relationship for selecting an appropriate analytical method based on key experimental requirements is depicted in the diagram below.
Caption: Decision tree for analytical method selection.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. impactfactor.org [impactfactor.org]
evaluating the efficacy of different proline hydroxylases for industrial production
For Researchers, Scientists, and Drug Development Professionals
The enzymatic production of hydroxyproline and hydroxylated proteins, such as recombinant collagen, is a rapidly advancing field with significant industrial implications. Proline hydroxylases (PHDs), the key enzymes in this process, exhibit a wide range of efficacies depending on their microbial source and the production host. This guide provides an objective comparison of different proline hydroxylases, supported by experimental data, to aid in the selection of the most suitable biocatalyst for specific industrial applications.
Executive Summary
The industrial utility of a proline hydroxylase is determined by several key performance indicators, including its kinetic parameters, specific activity, optimal operating conditions (pH and temperature), and the achievable product titer and yield in a recombinant expression system. This guide focuses on proline 4-hydroxylases (P4Hs), which are the most commonly used for the production of trans-4-hydroxy-L-proline, a valuable chiral building block, and for the functionalization of recombinant collagen. While a direct, comprehensive comparison of all available P4Hs under identical conditions is challenging due to variations in experimental setups across different studies, this guide synthesizes available data to provide a comparative overview. The P4H from Dactylosporangium sp. RH1 (DsP4H) is one of the most extensively studied and demonstrates high activity and productivity.
Comparison of Proline Hydroxylase Performance
The efficacy of different proline hydroxylases can be evaluated based on several quantitative parameters. The following table summarizes key data for some of the most promising P4Hs for industrial applications, primarily when expressed in Escherichia coli.
| Enzyme | Source Organism | Host Organism | Specific Activity (U/mg) | Optimal pH | Optimal Temp (°C) | Product Titer (g/L) | Conversion Rate (%) | Reference |
| DsP4H | Dactylosporangium sp. RH1 | E. coli | 175.6 | 6.5 | 35 | 99.9 | 99.9 | [1] |
| SmP4H | Sinorhizobium meliloti | E. coli | Not Reported | Not Reported | Not Reported | 13.5 | Not Reported | [2] |
| Engineered E. coli with DsP4H | Dactylosporangium sp. RH1 | E. coli | Not Reported | Not Reported | Not Reported | 54.8 | Not Reported | [3] |
| BaP4H | Bacillus anthracis | E. coli | Not Reported | Not Reported | Not Reported | Not Reported | 63 (for collagen) | [4] |
| L593 | Not Specified | E. coli | Not Reported | Not Reported | Not Reported | Not Reported | Higher than BaP4H and DsP4H for collagen | [5][6] |
Note: "Not Reported" indicates that the specific value was not found in the cited literature under comparable conditions. The specific activity and product titers are highly dependent on the expression system, cultivation conditions, and process optimization.
Key Considerations for Industrial Production
The selection of a proline hydroxylase for industrial-scale production should consider the following factors:
-
Enzyme Activity and Stability: Higher specific activity translates to lower enzyme loading and potentially lower costs. Thermal and pH stability are crucial for robust and prolonged process performance.[4][7]
-
Substrate Specificity: While many P4Hs efficiently hydroxylate free L-proline, their efficiency in hydroxylating proline residues within a polypeptide chain, such as in collagen, can vary significantly.[5][6]
-
Host System and Metabolic Engineering: The choice of the recombinant host and the application of metabolic engineering strategies are critical for maximizing product yield.[3][8] Knocking out genes involved in proline degradation (e.g., putA) and optimizing the supply of the co-substrate α-ketoglutarate are common strategies to enhance productivity.[9][10]
-
Downstream Processing: The efficiency of product recovery and purification is a key economic driver. The use of immobilized enzymes can simplify downstream processing and enable enzyme reuse.[11][12][13]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different proline hydroxylases.
Protocol 1: Colorimetric Assay for Proline Hydroxylase Activity
This protocol is adapted from methods utilizing the reaction of oxidized hydroxyproline with 4-(Dimethylamino)benzaldehyde (DMAB).[2][11][14]
1. Reagents and Materials:
-
Proline hydroxylase enzyme preparation (cell lysate or purified enzyme)
-
L-proline (substrate)
-
α-ketoglutarate (co-substrate)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Tricarboxylic acid (TCA) or other quenching agent
-
Chloramine-T reagent
-
DMAB reagent (Ehrlich's reagent)
-
Perchloric acid
-
Toluene or other organic solvent for extraction
-
Spectrophotometer or microplate reader
2. Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing an appropriate buffer (e.g., Tris-HCl, pH 7.5), L-proline, α-ketoglutarate, FeSO₄, and ascorbic acid.
-
Enzyme Reaction: Pre-incubate the reaction mixture at the desired temperature. Initiate the reaction by adding the proline hydroxylase enzyme preparation.
-
Reaction Termination: After a defined incubation time, terminate the reaction by adding a quenching agent like TCA.
-
Oxidation: Add Chloramine-T reagent to the reaction mixture and incubate to oxidize the hydroxyproline.
-
Color Development: Add the DMAB reagent and incubate at an elevated temperature (e.g., 60°C) to allow for color development.
-
Extraction and Measurement: Extract the colored product into an organic solvent (e.g., toluene) and measure the absorbance at the appropriate wavelength (typically around 560 nm).
-
Quantification: Determine the amount of hydroxyproline produced by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.
Protocol 2: HPLC-Based Assay for Proline Hydroxylase Activity
This protocol provides a more precise quantification of proline and hydroxyproline.[15][16]
1. Reagents and Materials:
-
Same as Protocol 1 for the enzyme reaction.
-
HPLC system with a suitable column (e.g., reverse-phase C18).
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable ion-pairing agent).
-
Derivatization agent (optional, e.g., o-phthalaldehyde (OPA) for primary amines, but not suitable for proline without pre-derivatization). Direct detection of underivatized amino acids is also possible with appropriate columns and detectors.
-
Proline and hydroxyproline standards.
2. Procedure:
-
Enzyme Reaction and Termination: Perform the enzymatic reaction as described in Protocol 1. Terminate the reaction, for example, by adding a strong acid and centrifuging to remove precipitated protein.
-
Sample Preparation: Filter the supernatant to remove any particulate matter. Derivatization may be performed at this stage if required by the detection method.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Separation and Detection: Separate proline and hydroxyproline on the column using an appropriate mobile phase gradient. Detect the amino acids using a suitable detector (e.g., UV-Vis or fluorescence detector after derivatization, or a mass spectrometer).
-
Quantification: Identify and quantify the proline and hydroxyproline peaks by comparing their retention times and peak areas to those of the standards. Calculate the amount of hydroxyproline produced and the amount of proline consumed.
Protocol 3: Assessment of Enzyme Thermal and pH Stability
This protocol outlines a general method to determine the stability of a proline hydroxylase under different temperature and pH conditions.[17]
1. Reagents and Materials:
-
Purified or partially purified proline hydroxylase.
-
A range of buffers with different pH values (e.g., citrate, phosphate, Tris-HCl, glycine-NaOH).
-
Incubators or water baths set to various temperatures.
-
Reagents for the activity assay (from Protocol 1 or 2).
2. Procedure for Thermal Stability:
-
Enzyme Incubation: Incubate aliquots of the enzyme solution at different temperatures for a defined period (e.g., 30, 60, 120 minutes).
-
Residual Activity Measurement: After incubation, cool the samples on ice and then measure the residual enzyme activity using a standard activity assay (Protocol 1 or 2) under optimal conditions.
-
Data Analysis: Express the residual activity as a percentage of the activity of the non-incubated enzyme (control). Plot the percentage of residual activity against the incubation temperature.
3. Procedure for pH Stability:
-
Enzyme Incubation: Incubate aliquots of the enzyme solution in buffers of different pH values for a defined period at a constant, non-denaturing temperature (e.g., 4°C or room temperature).
-
Residual Activity Measurement: After incubation, dilute the samples into the optimal pH buffer for the activity assay to minimize the effect of the incubation pH on the assay itself. Measure the residual enzyme activity.
-
Data Analysis: Express the residual activity as a percentage of the activity of the enzyme incubated in the optimal pH buffer (control). Plot the percentage of residual activity against the incubation pH.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological and experimental workflows involved in proline hydroxylase applications.
Metabolic Pathway of Proline Hydroxylation in Recombinant E. coli
This diagram illustrates the connection between the central carbon metabolism (TCA cycle) and the proline hydroxylation reaction in a recombinant E. coli host. The TCA cycle provides the essential co-substrate, α-ketoglutarate.
Caption: Metabolic pathway for proline hydroxylation in recombinant E. coli.
Experimental Workflow for Evaluating Proline Hydroxylase Efficacy
This diagram outlines the key steps in a typical experimental workflow for comparing the performance of different proline hydroxylases.
Caption: Workflow for evaluating proline hydroxylase efficacy.
Conclusion
The industrial production of hydroxyproline and hydroxylated proteins is a promising field, with proline hydroxylases acting as the central biocatalysts. While the P4H from Dactylosporangium sp. RH1 has shown remarkable performance, the continuous discovery and engineering of new proline hydroxylases offer exciting opportunities for further process optimization. A thorough evaluation of key performance indicators, using standardized experimental protocols, is paramount for selecting the most economically viable and efficient enzyme for a given industrial application. The strategic application of metabolic engineering in robust host systems will continue to be a critical factor in unlocking the full potential of these valuable enzymes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 4. Review: Engineering of thermostable enzymes for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized protocols to measure stability of ligninolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
comparison of different microbial strains for trans-4-hydroxy-L-proline synthesis
For Researchers, Scientists, and Drug Development Professionals
Trans-4-hydroxy-L-proline (t4Hyp) is a valuable amino acid with significant applications in the pharmaceutical, cosmetic, and food industries. Traditionally produced by the acid hydrolysis of collagen, this method suffers from low productivity and significant environmental concerns. Consequently, microbial fermentation has emerged as a promising and sustainable alternative. This guide provides a detailed comparison of different microbial strains engineered for t4Hyp synthesis, focusing on key performance indicators, experimental methodologies, and the underlying metabolic pathways.
Performance Comparison of Engineered Microbial Strains
The fermentative production of t4Hyp has been successfully demonstrated in several microbial hosts, with Escherichia coli and Corynebacterium glutamicum being the most extensively studied.[1] Various metabolic engineering strategies have been employed to enhance production titers, yields, and productivities. The following table summarizes the performance of notable engineered strains from recent studies.
| Microbial Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Escherichia coli HYP-10 | Release of feedback inhibitors, expression of heterologous genes, strengthening of biosynthetic pathway, disruption of branching pathways, introduction of NOG pathway, enhanced NADPH supply. | 89.4 | 0.34 | Not Reported | [2] |
| Escherichia coli (Engineered) | Rationally designed L-proline hydroxylase. | 54.8 | Not Reported | 0.91 | [3][4] |
| Escherichia coli (Engineered) | Tunable circuit based on quorum sensing to attenuate L-proline hydroxylation flux. | 43.2 | Not Reported | Not Reported | [3] |
| Escherichia coli W1485 putA/pWFP1 | Harboring plasmid with proline 4-hydroxylase gene (p4h), feedback-resistant γ-glutamyl kinase (proB74), and proA. | 25 | Not Reported | 0.26 | [5] |
| Corynebacterium glutamicum (Engineered) | Reconstruction of the TCA cycle, expression of proline 4-hydroxylase gene, fine-tuning of feedback-resistant γ-glutamyl kinase and proline 4-hydroxylase. | 21.72 | Not Reported | Not Reported | [1] |
| Escherichia coli M6 | Deletion of putA, proP, putP, aceA, and mutation in proB. | 15.7 | Not Reported | Not Reported | [3][4] |
| Escherichia coli (VHb expressing) | Integrated Vitreoscilla hemoglobin gene (vgb). | 8.23 | Not Reported | Not Reported | [1] |
| Escherichia coli 21-S6 | Overexpressing a codon-optimized proline 4-hydroxylase-encoding gene. | 4.82 | Not Reported | Not Reported | [6] |
| Escherichia coli BL21/pET28a-p4hD | Expression of trans-proline 4-hydroxylase from Dactylosporangium sp. | 2.28 | Not Reported | Not Reported | [7] |
| Escherichia coli T7E/pRSFDuet-1-p4h-GltS-proBA | Expression of proline-4-hydroxylase (p4h), glutamate permease (gltS), and proline biosynthesis genes (proBA). | 2.15 | Not Reported | Not Reported | [8] |
Experimental Protocols
The successful synthesis of t4Hyp in microbial hosts relies on specific genetic manipulations and optimized fermentation conditions. Below are detailed methodologies for key experiments typically performed.
Construction of Recombinant Plasmids and Strains
Objective: To introduce and express the necessary genes for t4Hyp production in the host organism.
Protocol:
-
Gene Amplification: The gene encoding proline 4-hydroxylase (p4h), often from a source organism like Dactylosporangium sp. RH1, is amplified via Polymerase Chain Reaction (PCR).[1][9] Similarly, genes involved in the L-proline biosynthesis pathway, such as proB, proA, and proC, are amplified from the host's genomic DNA.[10] Feedback-resistant variants of genes like proB (e.g., proB74) are often used to overcome feedback inhibition by L-proline.[5]
-
Plasmid Construction: The amplified gene fragments are inserted into suitable expression vectors (e.g., pET series, pRSFDuet-1) using standard molecular cloning techniques like restriction digestion and ligation or Gibson assembly.[8] The resulting plasmids are then transformed into a cloning host like E. coli DH5α for propagation and verification.
-
Host Transformation: The verified recombinant plasmids are introduced into the desired production host strain (E. coli BL21(DE3), C. glutamicum, etc.) via electroporation or heat shock.[11]
-
Strain Verification: Successful transformants are selected on appropriate antibiotic-containing media. The presence of the inserted genes is confirmed by colony PCR and plasmid sequencing.
Shake Flask Fermentation for Strain Screening
Objective: To evaluate the t4Hyp production capabilities of different engineered strains under controlled laboratory conditions.
Protocol:
-
Seed Culture Preparation: A single colony of the recombinant strain is inoculated into a test tube containing 3-5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and incubated overnight at 37°C with shaking.
-
Inoculation: The overnight seed culture is used to inoculate a larger volume (e.g., 50 mL) of fermentation medium in a shake flask to an initial optical density at 600 nm (OD600) of approximately 0.1.
-
Induction: The culture is grown at a specific temperature (e.g., 30°C or 37°C) with shaking (e.g., 200 rpm).[8] When the OD600 reaches a certain value (e.g., 0.6-0.8), protein expression is induced by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cultivation and Sampling: The fermentation is continued for a defined period (e.g., 48-96 hours). Samples are taken periodically to measure cell growth (OD600) and the concentration of t4Hyp and L-proline in the culture supernatant.
-
Analysis: The concentration of t4Hyp is determined using High-Performance Liquid Chromatography (HPLC) or other suitable analytical methods.
Fed-Batch Fermentation for High-Density Production
Objective: To achieve high-titer production of t4Hyp by providing a continuous supply of nutrients and maintaining optimal culture conditions.
Protocol:
-
Bioreactor Setup: A bioreactor is prepared with a defined fermentation medium. Parameters such as temperature, pH, and dissolved oxygen (DO) are controlled and monitored.
-
Inoculation: A seed culture is prepared and used to inoculate the bioreactor.
-
Batch Phase: The culture is grown in batch mode until the initial carbon source (e.g., glucose) is depleted, which is often indicated by a sharp increase in DO.
-
Fed-Batch Phase: A concentrated feeding solution containing a carbon source and other necessary nutrients is continuously or intermittently fed into the bioreactor to maintain cell growth and product formation. The feeding rate can be controlled to keep the DO level at a desired setpoint (e.g., 20-30%).
-
Induction: Gene expression is induced with an inducer like IPTG at an appropriate cell density.
-
Harvesting and Analysis: The fermentation is run for an extended period. The final titer of t4Hyp is measured from the culture broth.
Visualizing the Metabolic Landscape
To better understand the biosynthesis of trans-4-hydroxy-L-proline, the following diagrams illustrate the key metabolic pathway and a typical experimental workflow.
Caption: Biosynthetic pathway of trans-4-hydroxy-L-proline from glucose.
Caption: General workflow for microbial t4Hyp production.
References
- 1. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of a novel hydroxyproline-producing recombinant Escherichia coli by introducing a proline 4-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering endogenous l-proline biosynthetic pathway to boost trans-4-hydroxy-l-proline production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modular reconstruction and optimization of the trans-4-hydroxy-L-proline synthesis pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of trans-4-hydroxyproline by recombinant strains of Corynebacterium glutamicum and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of trans-1-Benzoyl-4-hydroxy-L-Proline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the proper disposal procedures for trans-1-Benzoyl-4-hydroxy-L-Proline, a compound utilized in various synthetic applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on the parent compound, trans-4-Hydroxy-L-proline, and the general chemical properties of benzoylated compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a fume hood.
Key Safety Considerations:
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Quantitative Data Summary
| Property | trans-4-Hydroxy-L-proline Data | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Odor | Odorless | [1] |
| Melting Point | 274 °C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
| Hazard Classification | Not classified as hazardous according to GHS | [2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides | [3] |
Note: The addition of the benzoyl group may alter these properties. Benzoylated compounds can be reactive with water and may have different toxicity profiles.
Disposal Protocol: A Step-by-Step Approach
The following protocol is a cautious and recommended procedure for the disposal of small quantities of this compound typically used in a laboratory setting. This procedure is based on the principle of hydrolyzing the benzoyl group to a more benign form.
Materials Required:
-
This compound waste
-
10% Sodium hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Appropriate chemical waste container
Experimental Procedure:
-
Preparation: In a well-ventilated fume hood, place the container with the this compound waste on a stir plate.
-
Dilution: If the waste is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol or isopropanol).
-
Hydrolysis: Slowly and with constant stirring, add a 10% sodium hydroxide solution to the waste. A general guideline is to use a 10-fold excess by weight of the sodium hydroxide solution compared to the chemical waste. The reaction is mildly exothermic.
-
Monitoring: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete hydrolysis of the benzoyl group.
-
Neutralization: After the hydrolysis is complete, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M hydrochloric acid).
-
Final Disposal: The resulting neutralized solution, containing primarily sodium benzoate and 4-hydroxy-L-proline, can be disposed of as aqueous chemical waste in accordance with local, state, and federal regulations. Place the solution in a properly labeled waste container.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is provided as a guide and is based on available chemical data. It is the responsibility of the user to ensure that all waste disposal practices are in compliance with institutional policies and all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling trans-1-Benzoyl-4-hydroxy-L-Proline
This guide provides crucial safety and logistical information for the handling and disposal of trans-1-Benzoyl-4-hydroxy-L-Proline in a laboratory setting. These procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes.[1][2] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent skin contact.[2] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory | Dust Mask/Respirator | When handling the powder outside of a fume hood, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation.[3] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and preventing contamination.
3.1. Engineering Controls:
-
Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to control airborne particles.
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the fume hood is clean and operational. Assemble all necessary equipment, including spatulas, weigh boats, and containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound within the fume hood. Avoid creating dust clouds by handling the powder gently.
-
Transfer: Use a clean spatula to transfer the powder. If transferring to a solution, add the powder to the solvent slowly to avoid splashing.
-
Post-Handling: Tightly seal the primary container of this compound.
-
Decontamination: Clean all surfaces of the fume hood and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, and finally the lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.
-
Unused Compound: Unused or unwanted this compound should be disposed of as chemical waste. Do not pour it down the drain.[2]
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][4] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[3]
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
